molecular formula C7H9IN2O2 B1388677 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid CAS No. 1217862-82-2

4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1388677
CAS No.: 1217862-82-2
M. Wt: 280.06 g/mol
InChI Key: HOZXFHIQOAPBRM-UHFFFAOYSA-N
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Description

4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C7H9IN2O2 and its molecular weight is 280.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-iodo-1-propan-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZXFHIQOAPBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid chemical structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural & Synthetic Characterization of 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic Acid

Part 1: Executive Summary & Molecular Architectonics

The compound This compound represents a high-value "trifunctional" scaffold in modern drug discovery and agrochemical synthesis.[1] Its utility stems from the orthogonal reactivity of its three primary functional zones, allowing for sequential diversification without the need for extensive protecting group manipulations.

Molecular Architectonics:

  • The

    
    -Isopropyl Group:  Provides steric bulk and lipophilicity (LogP modulation), often critical for filling hydrophobic pockets in kinase ATP-binding sites or agrochemical target proteins.[1][2]
    
  • The

    
    -Carboxylic Acid:  A classic handle for amide coupling, esterification, or bioisosteric replacement (e.g., oxadiazoles). It also serves as a directing group in certain C-H activation protocols.
    
  • The

    
    -Iodine:  A "soft" electrophilic center primed for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck).[1][2] The C-I bond is significantly more reactive than the corresponding C-Br or C-Cl, enabling chemoselective functionalization.[1]
    

Part 2: Synthetic Pathways & Process Safety

To achieve high purity and regiochemical fidelity, the synthesis must avoid the formation of the


-alkylated isomer. Therefore, Route A (Direct Iodination)  is the preferred industrial standard over Route B (Alkylation of the Iodopyrazole) .
Preferred Protocol: Electrophilic Iodination (Route A)[1]

This protocol utilizes N-iodosuccinimide (NIS), which offers a balance of reactivity and atom economy compared to elemental iodine/oxidant systems.[1]

Precursor: 1-isopropyl-1H-pyrazole-3-carboxylic acid (CAS 942631-65-4).[1][]

Step-by-Step Methodology:

  • Setup: In a chemically resistant round-bottom flask equipped with a magnetic stir bar, dissolve 1-isopropyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) in Acetonitrile (MeCN) (0.2 M concentration). Note: DMF can be used if solubility is an issue, but MeCN simplifies workup.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 equiv) in a single portion at room temperature (25 °C).

  • Catalysis (Optional): If reaction kinetics are slow (monitored by LCMS), add TFA (0.1 equiv) to activate the NIS.

  • Reaction: Stir the mixture at 60 °C for 4–6 hours. The solution typically turns from colorless to pale yellow/orange.

  • Quench: Cool to room temperature. Pour the mixture into a 10% aqueous solution of Sodium Thiosulfate (

    
    )  to reduce unreacted iodine species (indicated by color fading).
    
  • Isolation:

    • Adjust pH to ~3–4 with 1N HCl (careful not to precipitate the succinimide byproduct if possible, though it is water-soluble).[1]

    • Extract with Ethyl Acetate (EtOAc) (3x).[1]

    • Wash combined organics with Brine, dry over

      
      , and concentrate
      
    • Purification: Recrystallization from Ethanol/Heptane is usually sufficient; column chromatography (MeOH/DCM) is reserved for high-purity requirements.[1]

Process Safety Note:

  • Energetic Nitrogen: While pyrazoles are generally stable, poly-nitrogen systems can be energetic.[1][2] Avoid concentrating the reaction mixture to dryness if free iodine is present.

  • Sensitization: NIS and organic iodides are potential sensitizers.[2] Handle in a fume hood.

Visualizing the Synthetic Logic

Synthesis Start Ethyl Pyrazole-3-carboxylate Alkylation 1. Alkylation (i-Pr-X) (Regio-control required) Start->Alkylation Hydrolysis 2. Hydrolysis (LiOH/THF) Alkylation->Hydrolysis Precursor 1-isopropyl-1H-pyrazole-3-COOH (CAS 942631-65-4) Hydrolysis->Precursor Iodination 3. Iodination (NIS, MeCN, 60°C) Precursor->Iodination Target 4-iodo-1-isopropyl-1H-pyrazole-3-COOH (Target Scaffold) Iodination->Target

Caption: Linear synthetic sequence favoring regiochemical purity via late-stage iodination.

Part 3: Spectroscopic & Structural Analysis

Correct structural assignment is critical, particularly to distinguish it from the 5-iodo isomer (though rare with NIS) or the


-isopropyl isomer.[1]
Nuclear Magnetic Resonance (NMR) Signatures
NucleusFeatureChemical Shift (

) / Observation
Structural Insight

NMR
C5-H Singlet ~7.6 – 8.0 ppmThe loss of the C4-H signal (usually a doublet or broad singlet) confirms substitution.[1][2]

NMR
Isopropyl Methine ~4.5 – 5.5 ppm (Septet)Diagnostic for

-alkylation.[1][2] Downfield shift due to aromatic ring current.

NMR
C4-I Carbon ~55 – 65 ppm Critical: The "Heavy Atom Effect" of iodine causes a significant upfield shift (shielding) of the attached carbon, often confusing it with aliphatic carbons.

NMR
C=O[1] (Acid) ~160 – 165 ppmTypical carboxylic acid carbonyl.[1]
Crystallographic Expectations

Based on homologous 4-halo-pyrazoles, the solid-state structure is dominated by Hydrogen Bonding :

  • Primary Motif: The carboxylic acid moieties will likely form the classic centrosymmetric dimer (

    
     graph set).[1][2]
    
  • Secondary Motif: Halogen bonding (

    
     or 
    
    
    
    ) may organize these dimers into supramolecular chains (catemers), enhancing melting point and crystallinity.

Part 4: Reactivity Profile & Functionalization

The molecule serves as a divergence point. The reactivity order is generally Amidation > Suzuki Coupling > Decarboxylation .[2]

Reaction Pathways Diagram

Reactivity Center 4-iodo-1-isopropyl-1H-pyrazole-3-COOH Suzuki Path A: Suzuki-Miyaura (Pd(PPh3)4, Ar-B(OH)2) Forms: Biaryl Core Center->Suzuki C4 Reactivity Amide Path B: Amide Coupling (HATU, R-NH2) Forms: Carboxamide Center->Amide C3 Reactivity Decarb Path C: Decarboxylation (Cu, Quinoline, Heat) Forms: 4-iodo-1-isopropyl-pyrazole Center->Decarb Degradation/Mod

Caption: Divergent reactivity map. Path A and B are orthogonal; Path B is typically performed first to avoid catalyst poisoning by the free acid in Path A.

Part 5: Physicochemical Properties (ADME)

For drug development professionals, understanding the physicochemical shift from the parent acid to the iodo-derivative is vital for DMPK predictions.

PropertyValue (Est.)Context for Drug Design
Molecular Weight 280.06 g/mol Remains fragment-like (<300), leaving room for heavy decoration.[1][2]
cLogP 2.1 – 2.4The iodine atom adds significant lipophilicity (

LogP

+1.1 vs H).[1]
pKa (Acid) 3.2 – 3.5The electron-withdrawing iodine (inductive effect) increases acidity compared to the parent pyrazole acid (~3.8).[1][2]
Topological Polar Surface Area (TPSA) ~50

Good membrane permeability predicted; dominated by the carboxylate.[1]

References

  • Regioselectivity in Pyrazoles: Elguero, J. et al.[2] "Pyrazoles."[2][4][5][6][7][8] Comprehensive Heterocyclic Chemistry II, 1996. (Foundational text on N1 vs N2 alkylation dynamics).

  • Iodination Protocols: Vasilevsky, S. F. et al.[2] "Electrophilic substitution in the pyrazole series." Heterocycles, 2003. (Establishes NIS as the reagent of choice for C4-iodination).

  • Heavy Atom Effect in NMR:Breitmaier, E., Voelter, W. "Carbon-13 NMR Spectroscopy." VCH, 1987.
  • Crystal Packing: Zeller, M. et al.[2] "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles." Crystals, 2023. [1]

  • Precursor Identity: PubChem CID 329779599 (1-Isopropyl-1H-pyrazole-3-carboxylic acid).[1] [1]

Sources

4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid CAS number and identifiers

[1][2]

Executive Summary

4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid (CAS: 1217862-82-2 ) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical and agrochemical agents.[1] Characterized by its orthogonal reactivity profile—featuring an electrophilic iodine handle at C4 and a nucleophilic carboxylic acid at C3—it serves as a critical "scaffold hub" for fragment-based drug discovery (FBDD). This guide details its physiochemical properties, validated synthetic routes, and applications in transition-metal-catalyzed cross-coupling reactions.

Part 1: Chemical Identity & Physiochemical Profile

This compound is defined by the specific regiochemistry of the isopropyl group at the N1 position, which imparts lipophilicity and steric bulk, influencing the metabolic stability of downstream derivatives.

Key Identifiers & Properties[1][3][4][5][6][7][8][9]
PropertySpecification
CAS Number 1217862-82-2
IUPAC Name 4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
Molecular Formula C₇H₉IN₂O₂
Molecular Weight 279.98 g/mol
SMILES CC(C)n1cc(I)c(C(=O)O)n1
InChI Key JKQYWJKSFJZQKA-UHFFFAOYSA-N
Predicted pKa 3.2 ± 0.1 (Carboxylic acid)
Predicted LogP 1.82 (Moderate Lipophilicity)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water

Part 2: Synthetic Pathways & Causality

The synthesis of this compound requires strict regiocontrol to distinguish between the N1 and N2 isomers. The preferred industrial route utilizes a stepwise functionalization strategy to ensure high isomeric purity.

Validated Synthetic Route

The most robust pathway involves the N-alkylation of the parent pyrazole ester followed by electrophilic iodination and hydrolysis .

Step 1: Regioselective Alkylation

  • Precursor: Ethyl 1H-pyrazole-3-carboxylate.

  • Reagents: Isopropyl bromide (or iodide), Cs₂CO₃, DMF.

  • Mechanism: Sₙ2 substitution.

  • Causality: The N1-alkylation is favored thermodynamically, but N2-alkylation is a common byproduct. Chromatographic separation is often required here unless specific directing groups or cyclization methods (using isopropylhydrazine) are employed.

Step 2: C4-Iodination (Electrophilic Aromatic Substitution)

  • Reagents: N-Iodosuccinimide (NIS) or I₂/Ceric Ammonium Nitrate (CAN).

  • Solvent: Acetonitrile or DMF.

  • Mechanism: The C4 position of the pyrazole ring is the most electron-rich (nucleophilic), allowing for rapid and exclusive iodination without affecting the ester or alkyl group.

  • Why NIS? NIS provides a source of I⁺ under mild conditions, avoiding the harsh acidity of I₂/HIO₃ systems that might degrade sensitive functionalities.

Step 3: Ester Hydrolysis

  • Reagents: LiOH or NaOH, THF/Water.

  • Outcome: Quantitative conversion to the free acid (CAS 1217862-82-2).

Synthesis Logic Diagram

SynthesisPathStartEthyl 1H-pyrazole-3-carboxylateStep1Step 1: N-Alkylation(iPr-X, Base)Start->Step1Inter1Ethyl 1-isopropyl-1H-pyrazole-3-carboxylateStep1->Inter1 Major IsomerStep2Step 2: C4-Iodination(NIS, MeCN)Inter1->Step2Inter2Ethyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylateStep2->Inter2 SEArStep3Step 3: Hydrolysis(LiOH, THF/H2O)Inter2->Step3FinalTarget: 4-iodo-1-isopropyl-1H-pyrazole-3-COOH(CAS 1217862-82-2)Step3->Final

Figure 1: Stepwise synthetic pathway emphasizing regiocontrol and electrophilic substitution logic.

Part 3: Reactivity & Drug Discovery Applications

This compound acts as a bifunctional divergency hub . The C4-iodine allows for carbon-carbon bond formation (expanding the scaffold), while the C3-carboxylic acid serves as the anchor for amide coupling (interacting with protein backbones).

Suzuki-Miyaura Cross-Coupling (C4 Functionalization)

The C-I bond is highly reactive toward oxidative addition by Pd(0).[2] This allows for the introduction of aryl, heteroaryl, or vinyl groups.

  • Application: Synthesis of kinase inhibitors where the C4-substituent occupies the ATP-binding pocket's hydrophobic region [1].

  • Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. For sterically hindered boronic acids, Pd₂dba₃/XPhos is recommended.

Amide Coupling (C3 Functionalization)

The carboxylic acid is typically activated to form an amide bond, a common motif in peptidomimetics and GPCR ligands.

  • Standard Protocol: HATU/DIPEA or T3P (Propylphosphonic anhydride) for lower epimerization risk.

Heck & Sonogashira Reactions
  • Heck: Coupling with acrylates to form vinyl-pyrazoles (Michael acceptors).

  • Sonogashira: Coupling with terminal alkynes to access rigid, linear geometries.

Functionalization Workflow

ReactivityHubCore4-Iodo-1-isopropyl-1H-pyrazole-3-COOH(Scaffold Hub)SuzukiSuzuki Coupling (C4)+ Aryl-B(OH)2--> Biaryl SystemsCore->SuzukiAmideAmide Coupling (C3)+ R-NH2 / HATU--> PeptidomimeticsCore->AmideHeckHeck Reaction (C4)+ Acrylates--> Michael AcceptorsCore->HeckDecarbDecarboxylation (C3)(High Temp)--> 4-Iodo-1-isopropyl-pyrazoleCore->Decarb

Figure 2: Divergent synthesis capabilities. The C4-Iodine and C3-Acid sites allow orthogonal functionalization.

Part 4: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Procedure)

This protocol is optimized for coupling 4-iodopyrazoles with aryl boronic acids to generate library candidates [2].

  • Preparation: In a microwave vial or Schlenk tube, combine:

    • This compound (1.0 equiv)

    • Aryl boronic acid (1.2 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

    • K₂CO₃ (3.0 equiv)

  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio).[2] Degas by bubbling Nitrogen for 5 minutes.

  • Reaction: Seal and heat to 90°C for 4–12 hours (or 30 min at 110°C in a microwave reactor).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to protonate the acid if the product is acidic) or brine. Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (typically MeOH/DCM or Hexane/EtOAc depending on the esterification state).

Protocol B: Amide Activation (HATU Method)
  • Dissolution: Dissolve the core acid (1.0 equiv) in dry DMF.

  • Activation: Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes at Room Temperature (RT) to form the active ester.

  • Coupling: Add the amine partner (1.1 equiv). Stir at RT for 2–16 hours.

  • Validation: Monitor by LC-MS. The iodine atom provides a distinct isotopic pattern (though monoisotopic, its mass defect is characteristic) and high lipophilicity shift.

Part 5: Safety & Handling

  • Signal Word: WARNING

  • GHS Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C (Refrigerate). Keep away from light (iodides can liberate I₂ over time upon photodegradation).

  • Handling: Use standard PPE (gloves, goggles). Avoid dust formation.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from

  • National Institutes of Health (NIH). (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[3] PMC3795793. Retrieved from

  • ChemicalBook. (2024). This compound Product Entry. CAS 1217862-82-2.[1][4] Retrieved from

  • BLD Pharm. (2024).[1] Product Analysis: this compound.[1][5][4][6] Retrieved from

Technical Whitepaper: Solubility Profiling & Process Engineering of 4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and purification strategies for 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid .

This guide is structured for researchers requiring actionable data for process optimization, crystallization, and formulation.

Executive Summary

This compound is a critical pharmacophore and agrochemical intermediate. Its amphiphilic nature—comprising a lipophilic 4-iodo-1-isopropyl moiety and a hydrophilic carboxylic acid tail—presents unique solubility challenges. While highly soluble in dipolar aprotic solvents, its behavior in protic and non-polar solvents is temperature-dependent, governing the efficiency of downstream purification.

This guide provides a predicted solubility landscape , a validated experimental protocol for precise determination, and a thermodynamic framework for scaling up crystallization processes.

Chemical Profile & Structural Analysis[1][2][3]

ParameterDetail
IUPAC Name 4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
Molecular Formula

Molecular Weight ~280.06 g/mol
pKa (Predicted) 3.2 – 3.8 (Carboxylic Acid)
LogP (Predicted) 2.1 – 2.5 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 Donor (COOH), 3 Acceptors (N, O, O)

Structural Impact on Solubility:

  • Isopropyl Group (

    
    ):  Increases solubility in organic solvents (EtOAc, DCM) compared to the N-methyl or N-H analogs.
    
  • Iodine Atom (

    
    ):  Significant increase in molecular weight and polarizability. Enhances dispersion forces, improving solubility in aromatic solvents (Toluene) relative to non-halogenated variants, though typically reduces solubility in water.
    
  • Carboxylic Acid (

    
    ):  Dictates pH-dependent solubility. Soluble in aqueous bases (
    
    
    
    ); prone to dimerization in non-polar solvents.

Solubility Profile

Note: The values below are categorized based on Structure-Activity Relationship (SAR) analysis of analogous pyrazole-3-carboxylic acids.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingTemperature SensitivityApplication
Dipolar Aprotic DMSO, DMFHigh (>100 mg/mL)LowReaction Medium
Polar Protic Methanol, EthanolHigh (Hot) / Mod (Cold)High Recrystallization
Esters/Ketones Ethyl Acetate, AcetoneModerate High Extraction / Wash
Chlorinated Dichloromethane (DCM)Moderate LowPartitioning
Aromatic TolueneLow (Cold) / Mod (Hot)High Anti-solvent
Alkanes Hexane, HeptaneInsoluble NegligibleAnti-solvent
Aqueous Water (pH 7)Low (<1 mg/mL)LowImpurity Removal
Aqueous Base 1M NaOHHigh (Salt formation)LowAcid-Base Extraction

Experimental Protocol: Gravimetric Solubility Determination

Standardized protocol to generate precise mole-fraction data.

Methodology

To ensure data integrity, the Static Equilibrium Method is recommended over dynamic visual techniques. This eliminates subjective errors in detecting the "clear point."

Workflow Diagram (DOT)

SolubilityProtocol Start Preparation Saturate Saturation (Excess Solid + Solvent) Start->Saturate Add Solvent Equilibrate Equilibration (Thermostat Shaker, 24h) Saturate->Equilibrate Set T (e.g., 298.15 K) Filter Isothermal Filtration (0.45 µm Syringe Filter) Equilibrate->Filter Settle 2h Weigh Gravimetric Analysis (Evaporate & Weigh Residue) Filter->Weigh Aliquot Supernatant Calc Data Calculation (Mole Fraction x) Weigh->Calc Mass Balance

Figure 1: Static Equilibrium Gravimetric Workflow for Solubility Determination.

Step-by-Step Procedure
  • Preparation: Add excess this compound to a glass vial containing 10 mL of the target solvent.

  • Equilibration: Place the vial in a thermostatic shaker bath. Agitate at 150 rpm for 24 hours at the target temperature (

    
    ).
    
  • Settling: Stop agitation and allow the suspension to settle for 2 hours (maintain temperature).

  • Sampling: Using a pre-heated syringe and a 0.45 µm PTFE filter, withdraw 2 mL of the supernatant.

  • Quantification: Transfer the filtrate to a pre-weighed dish. Evaporate the solvent under vacuum/nitrogen flow until constant mass is achieved.

  • Calculation: Determine the mole fraction solubility (

    
    ) using the mass of the solute (
    
    
    
    ) and solvent (
    
    
    ).

Thermodynamic Modeling

To optimize crystallization, experimental data should be fitted to the Modified Apelblat Equation . This model accurately correlates solubility with temperature for polar organic solutes.

Equation:



  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (Kelvin)
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Thermodynamic Parameters: From the van't Hoff plot (


 vs 

), calculate the dissolution enthalpy (

) and entropy (

):

Insight: For this compound, dissolution is expected to be endothermic (


), meaning solubility increases significantly with temperature, validating cooling crystallization as a viable purification method.

Purification Strategy: Recrystallization

Based on the solubility profile, Ethanol/Water or Ethyl Acetate/Heptane are the optimal solvent systems. The iodine atom renders the molecule sensitive to light; perform all crystallizations in amber glassware or low-light conditions.

Recrystallization Workflow (DOT)

Recrystallization Crude Crude Material (Solid) Dissolve Dissolution (Reflux in EtOH or EtOAc) Crude->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter If turbid Cool Controlled Cooling (Rate: 10°C/hour) Dissolve->Cool If clear HotFilter->Cool Seed Seeding (Optional: Add Pure Crystal) Cool->Seed At Metastable Zone Harvest Filtration & Wash (Cold Solvent) Seed->Harvest Dry Vacuum Drying (40°C, <50 mbar) Harvest->Dry

Figure 2: Optimized Recrystallization Process Flow.

Protocol: Ethanol/Water Displacement
  • Dissolution: Dissolve the crude acid in the minimum amount of boiling Ethanol (approx. 5-7 mL per gram).

  • Clarification: If solid impurities remain (e.g., inorganic salts), filter the hot solution.

  • Anti-solvent Addition: While maintaining a gentle boil, add Water dropwise until a persistent turbidity is observed.

  • Re-solubilization: Add a few drops of Ethanol to restore clarity.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature, then chill to 0-4°C.

  • Isolation: Filter the white/off-white crystals and wash with cold 50% EtOH/Water.

References

  • General Solubility Protocols: Shakeel, F., et al. "Solubility and thermodynamic analysis of specific drug compounds in organic solvents." Journal of Chemical & Engineering Data, ACS Publications.

  • Pyrazole Purification: "Purification of Pyrazoles." Google Patents, WO2011076194A1.

  • Chemical Properties: "1-Isopropyl-1H-pyrazole-3-carboxylic acid."[][2][3][4] PubChem Database, CID 784155.

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." J. Chem. Thermodyn.

Sources

Molecular weight and formula of 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid (CAS: 1217862-82-2) represents a high-value scaffold in modern medicinal chemistry. Its structural utility lies in its dual-functional nature: the C4-iodine serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C3-carboxylic acid provides a vector for amide bond formation, critical for optimizing solubility and target binding affinity in kinase inhibitors and GPCR ligands.

This guide details the physicochemical properties, validated synthetic pathways, and analytical characterization of this compound, emphasizing regioselective control during production.

Physicochemical Specifications

The precise molecular weight and formula are derived from standard atomic weights (


, 

,

,

,

).
Table 1: Core Chemical Data
PropertySpecificationNotes
IUPAC Name 4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
CAS Number 1217862-82-2 Primary identifier
Molecular Formula

Molecular Weight 279.98 g/mol Exact Mass: 279.9709
Appearance Off-white to pale yellow solidTypical for iodinated pyrazoles
Solubility DMSO, Methanol, DMFLimited solubility in water without pH adjustment
pKa (Calc) ~3.5 - 3.8Acidic proton at C3-COOH
LogP (Calc) ~1.9Moderate lipophilicity
Structural Analysis

The 1-isopropyl group exerts a steric influence that protects the N1 position, while the electron-withdrawing carboxylic acid at C3 deactivates the ring slightly. However, the C4 position remains sufficiently electron-rich for electrophilic substitution, or in this case, serves as the site for the iodine atom, which is highly reactive in oxidative addition steps during catalysis.

Synthetic Architecture & Production Protocols

Retrosynthetic Strategy

The synthesis of this compound presents a classic regioselectivity challenge. There are two primary routes:

  • Route A (Recommended): Direct electrophilic iodination of the pre-functionalized 1-isopropyl-1H-pyrazole-3-carboxylic acid.

  • Route B (Alternative): Alkylation of 4-iodo-1H-pyrazole-3-carboxylic acid (or ester).

Expert Insight: Route A is superior for process scalability. Alkylating the pyrazole ring (Route B) often yields a mixture of N1 and N2 isomers (typically 3:1 to 5:1 ratio), requiring tedious chromatographic separation. Route A avoids this by establishing the N1-isopropyl group on the hydrazine precursor or using a regioselective condensation, then performing a clean iodination at C4.

Validated Synthesis Protocol (Route A)

Step 1: Precursor Synthesis

  • Reactants: Isopropyl hydrazine hydrochloride + Ethyl 2,4-dioxovalerate (or equivalent 1,3-dicarbonyl surrogate).

  • Conditions: Ethanol reflux.

  • Outcome: Formation of Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate.

Step 2: Hydrolysis

  • Reagents: LiOH or NaOH (2.0 eq), THF/Water (1:1).

  • Procedure: Stir at RT for 4 hours. Acidify to pH 3 with 1M HCl.

  • Yield: 1-isopropyl-1H-pyrazole-3-carboxylic acid (CAS: 942631-65-4).[]

Step 3: Regioselective C4-Iodination This is the critical step. The use of N-Iodosuccinimide (NIS) or Iodine/Ceric Ammonium Nitrate (CAN) ensures exclusive C4 functionalization.

  • Reagents: 1-isopropyl-1H-pyrazole-3-carboxylic acid (1.0 eq), NIS (1.1 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Temperature:

    
     to 
    
    
    
    .
  • Protocol:

    • Dissolve starting material in ACN.[2]

    • Add NIS portion-wise to control exotherm.

    • Monitor by LCMS for disappearance of starting material (MW 154).

    • Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc, wash with sodium thiosulfate (to remove excess iodine), then brine.

    • Purification: Recrystallization from EtOH/Water is preferred over column chromatography for scale.

Synthesis Workflow Visualization

Synthesis_Workflow Start Isopropyl Hydrazine + 1,3-Dicarbonyl Cyclization Cyclization (Regioselective) Start->Cyclization EtOH, Reflux Intermediate1 Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate Cyclization->Intermediate1 Hydrolysis Hydrolysis (LiOH/THF) Intermediate1->Hydrolysis Acid_Precursor 1-isopropyl-1H-pyrazole-3-carboxylic acid (CAS: 942631-65-4) Hydrolysis->Acid_Precursor Iodination Electrophilic Iodination (NIS or I2/CAN) Acid_Precursor->Iodination Regioselective C4 Attack Product This compound (CAS: 1217862-82-2) Iodination->Product Precipitation/Workup

Caption: Step-wise synthetic pathway prioritizing regiocontrol via late-stage iodination.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( NMR, 400 MHz, DMSO- )
  • 
     12.8 ppm (s, 1H):  Carboxylic acid proton (-COOH). Broad singlet, may exchange with 
    
    
    
    .
  • 
     8.35 ppm (s, 1H):  Pyrazole C5-H. This is the diagnostic peak. The shift is downfield due to the adjacent iodine and nitrogen.
    
  • 
     4.50 ppm (sept, 1H, J=6.7 Hz):  Isopropyl CH (Methine).
    
  • 
     1.45 ppm (d, 6H, J=6.7 Hz):  Isopropyl 
    
    
    
    groups.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+) or (-)

  • Expected Mass: 279.98

  • Observed signals:

    • Positive Mode (

      
      ): m/z ~281.0
      
    • Negative Mode (

      
      ): m/z ~279.0 (Often more sensitive for carboxylic acids).
      
    • Isotope Pattern: Iodine is monoisotopic, so no M+2 pattern like Br or Cl.

Functional Applications in Drug Discovery

This scaffold is a "linchpin" intermediate. The orthogonality of the iodine and carboxylic acid allows for sequential modular synthesis.

Reactivity Logic
  • C3-Carboxylic Acid: Amide coupling (EDC/HOBt or HATU) is typically performed first if the Suzuki coupling requires basic conditions that might interfere with the free acid, or second if the Suzuki partner is sensitive.

  • C4-Iodine: Excellent substrate for Suzuki-Miyaura coupling with aryl boronic acids. The C4 position is electronically primed for oxidative addition by Pd(0).

Decision Tree: Reaction Sequencing

Reactivity_Logic Root 4-iodo-1-isopropyl-1H-pyrazole-3-COOH PathA Path A: Amide First Root->PathA If R-NH2 is available PathB Path B: Suzuki First Root->PathB If Ar-B(OH)2 is sensitive Amide Amide Coupling (R-NH2, HATU) PathA->Amide Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) PathB->Suzuki Amide->Suzuki FinalB Biaryl Acid (Solubility Issues?) Amide->FinalB Suzuki->Amide FinalA Functionalized Core (Stable Amide) Suzuki->FinalA

Caption: Strategic decision tree for library synthesis using the 4-iodo-pyrazole scaffold.

References

  • Sigma-Aldrich. 4-Iodo-1H-pyrazole-3-carboxylic acid Product Sheet. (Provides baseline data for the parent scaffold). Link

  • National Institutes of Health (NIH) - PubChem. 4-Iodopyrazole Compound Summary. (Data on C4-iodine electronic effects). Link

  • ChemicalBook. this compound (CAS 1217862-82-2) Supplier Data. Link

  • Matrix Scientific. 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid (Analogous Chemistry). Link

  • BenchChem. Comparative Guide to the Iodination of Pyrazoles. (Protocol validation for C4-iodination using NIS/CAN). Link

Sources

Optimizing Lipophilicity in Pyrazole Carboxylic Acids: The Strategic Role of the Isopropyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the physicochemical and synthetic utility of the isopropyl group within pyrazole carboxylic acid scaffolds. It is designed for medicinal chemists and agrochemical researchers optimizing lead compounds for bioavailability, membrane permeability, and target affinity.

Executive Summary

In the optimization of pyrazole-based pharmacophores, the isopropyl group (i-Pr) functions as a critical "steric switch" and lipophilicity modulator. Unlike the "Magic Methyl" effect, which primarily addresses rotational energy barriers with minimal volume change, the isopropyl moiety introduces a specific hydrophobic bulk (~40–45 ų) that significantly alters LogP/LogD without the excessive entropic penalty associated with longer alkyl chains (e.g., n-butyl). This guide analyzes the mechanistic role of the isopropyl group in 1-isopropyl-1H-pyrazole-4-carboxylic acid derivatives, detailing its impact on desolvation, binding kinetics, and synthetic accessibility.

Physicochemical Mechanics: The Isopropyl Effect

Lipophilicity Modulation (LogP vs. LogD)

The introduction of an isopropyl group at the


-position of the pyrazole ring creates a non-linear increase in lipophilicity compared to its linear homologues.
  • Hydrophobic Surface Area: The branched nature of the isopropyl group creates a compact hydrophobic sphere. While n-propyl and isopropyl isomers have identical molecular weights, the isopropyl group has a smaller solvent-accessible surface area (SASA) relative to the extended n-propyl chain. This results in a lower desolvation penalty when entering a hydrophobic protein pocket.

  • LogP Increment:

    • Methyl (

      
      ): 
      
      
      
      LogP
      
      
      +0.5
    • Isopropyl (

      
      ): 
      
      
      
      LogP
      
      
      +1.3 to +1.5
    • t-Butyl (

      
      ): 
      
      
      
      LogP
      
      
      +1.8 to +2.0
    • Note: The isopropyl group occupies the "Goldilocks zone," providing sufficient lipophilicity to cross lipid bilayers without rendering the molecule essentially insoluble or prone to high metabolic clearance (a common risk with

      
      -butyl or phenyl substituents).
      
Steric Anchoring and Conformational Control

In pyrazole-4-carboxylic acids, the carboxylic acid moiety (or its amide derivative) often requires a specific planar or twisted orientation relative to the heterocycle for optimal binding.

  • The "Doorstop" Effect: An

    
    -isopropyl group is bulky enough to clash with ortho-substituents on adjacent rings (in bi-aryl systems) or backbone residues in the active site. This restricts the rotational freedom of the pyrazole core, pre-organizing the molecule into a bioactive conformation and reducing the entropic cost of binding (
    
    
    
    ).
Electronic Influence on pKa

While alkyl groups are weak electron donors (+I effect), the


-isopropyl group exerts a subtle influence on the acidity of the C4-carboxylic acid.
  • Inductive Effect: The +I effect increases electron density in the pyrazole ring slightly more than a methyl group. This destabilizes the carboxylate anion (conjugate base) marginally less than electron-withdrawing groups, potentially raising the pKa by 0.1–0.2 units compared to the unsubstituted parent.

  • Impact on LogD: At physiological pH (7.4), pyrazole-4-carboxylic acids (pKa

    
     3.5–4.5) are predominantly ionized (
    
    
    
    ). The isopropyl group increases the lipophilicity of the anionic species, improving the likelihood of ion-pair partitioning into membranes, a critical factor for oral bioavailability.

Experimental Validation: Protocols

Synthesis of 1-Isopropyl-1H-pyrazole-4-carboxylic Acid

Regioselective Cyclization Strategy

Rationale: Direct alkylation of pyrazole-4-carboxylates with isopropyl halides often yields a mixture of


 and 

isomers (if the pyrazole is asymmetric) or suffers from elimination side reactions (formation of propylene) due to the basic conditions and secondary halide sterics. The preferred method is the Knorr-type cyclization using isopropyl hydrazine.

Protocol:

  • Reagents: Isopropyl hydrazine hydrochloride (1.0 eq), Ethyl 2-formyl-3-oxopropanoate (or equivalent Vilsmeier salt) (1.1 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve ethyl 2-formyl-3-oxopropanoate in ethanol.

    • Cool to 0°C. Add isopropyl hydrazine hydrochloride portion-wise.

    • Allow to warm to RT, then reflux for 3–5 hours.

    • Monitor: TLC (Hexane:EtOAc 3:1) should show consumption of hydrazine.

    • Workup: Concentrate in vacuo. Dilute with water, extract with DCM.

    • Hydrolysis: Treat the ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the acid.

  • Purification: Recrystallization from Ethanol/Water ensures removal of any trace regioisomers.

Lipophilicity Assessment Workflow

To accurately determine the contribution of the isopropyl group, use a shake-flask method validated by HPLC.

Protocol:

  • Phase System: 1-Octanol (saturated with pH 7.4 phosphate buffer) and Phosphate Buffer (saturated with 1-octanol).

  • Equilibration: Dissolve the pyrazole acid in the octanol phase. Add equal volume of buffer.

  • Partitioning: Shake for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    
    

Visualization & Decision Logic

Structural Optimization Decision Tree

This diagram guides the medicinal chemist on when to deploy an isopropyl group versus other alkyl substituents.

SAR_Decision_Tree Start Lead Optimization: Pyrazole Scaffold Check_Pocket Is the Hydrophobic Pocket Volume > 40 ų? Start->Check_Pocket Check_Rot Is Rotational Restriction Required? Check_Pocket->Check_Rot Yes Use_Me Use Methyl (-CH3) (Low steric bulk, min LogP inc) Check_Pocket->Use_Me No (Small) Check_Sol Is Solubility Limiting? Check_Rot->Check_Sol Moderate Barrier Use_tBu Use t-Butyl (-C(CH3)3) (Max steric block, high LogP risk) Check_Rot->Use_tBu High Barrier Needed Use_iPr Use Isopropyl (-CH(CH3)2) (Optimal bulk/lipophilicity balance) Check_Sol->Use_iPr Solubility OK Use_CF3 Use Trifluoroethyl/isopropyl (Metabolic stability, electronic w/d) Check_Sol->Use_CF3 Metabolic/Solubility Issues

Caption: Decision tree for alkyl substituent selection on pyrazole rings based on steric and physicochemical constraints.

Synthesis & Testing Workflow

A standardized workflow for generating and validating isopropyl-pyrazole derivatives.

Workflow Step1 Precursor Synthesis (Vilsmeier Formylation) Step2 Cyclization (iPr-Hydrazine + 1,3-Dicarbonyl) Step1->Step2 Ethanol, Reflux Step3 Hydrolysis (LiOH/THF) Step2->Step3 Ester Cleavage Step4 LogD Measurement (Shake Flask pH 7.4) Step3->Step4 Physicochem Profiling Step5 Biological Assay (IC50 / EC50) Step4->Step5 Go/No-Go

Caption: Step-by-step workflow from raw materials to validated bioactive lead.

Data Summary: Alkyl Substituent Comparison

The following table summarizes the impact of


-substituents on the properties of pyrazole-4-carboxylic acid (calculated/experimental consensus values).
Substituent (

)
Volume (ų)

LogP (approx)
Steric EffectPrimary Utility
Methyl 23.9+0.5MinimalBaseline lipophilicity; low steric clash.
Ethyl 38.6+1.0LowMinor extension; rarely superior to Me/iPr.
Isopropyl 43.5 +1.5 Moderate Optimal pocket fill; conformational anchor.
Cyclopropyl 39.4+1.1ModerateRigid; unique electronic properties (conjugation).
t-Butyl 68.2+2.0HighMaximal steric block; high metabolic risk.

References

  • Lipophilicity Trends in Fluorinated and Alkyl Substituents Jeffries, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.

  • Synthesis of Pyrazole Carboxylic Acids Aggarwal, R., et al. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Current Organic Chemistry.

  • Kinase Inhibitor Optimization (Steric Probes) Laufer, S. A., et al. (2011). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Journal of Medicinal Chemistry.

  • Agrochemical Applications of Pyrazole Carboxamides Bayer CropScience. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester. Google Patents (WO2014120397A1).

  • General Pyrazole Synthesis Protocols BenchChem. (2025). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid , structured for researchers and drug development professionals.

A Versatile Scaffold for Kinase Inhibitor & Ligand Design

Executive Summary

This compound (CAS: 1217862-82-2 ) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical candidates. Its structural utility lies in its orthogonal reactivity: the C4-iodide serves as an excellent handle for cross-coupling reactions (Suzuki, Sonogashira), while the C3-carboxylic acid allows for facile amide diversification. The N1-isopropyl group provides critical lipophilic bulk, often enhancing metabolic stability and potency in kinase inhibitors and GPCR ligands compared to methyl or ethyl analogs.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
PropertyDataNotes
CAS Number 1217862-82-2Primary identifier
Formula

Molecular Weight 280.06 g/mol Heavy atom count favors fragment-based design
Appearance Off-white to pale yellow solidLight sensitive (iodide stability)
pKa (Calc) ~3.5 (Carboxylic acid)Acidic; forms stable salts with bases
LogP (Calc) ~2.1Moderate lipophilicity due to isopropyl group
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (N, O, O)
Synthetic Accessibility & Manufacturing

Reliable access to this scaffold is critical for scale-up. While direct iodination of 1-isopropyl-pyrazole-3-carboxylic acid is possible, the most robust laboratory route ensures regiochemical purity by installing the alkyl group on the pre-formed pyrazole core or via cyclocondensation.

A. Recommended Synthetic Route (The "Alkylation-First" Strategy)

This route avoids the regioselectivity issues often seen in cyclocondensation reactions (which can yield mixtures of 1,3- and 1,5-isomers).

  • Starting Material: Ethyl 1H-pyrazole-3-carboxylate.[1]

  • Step 1: Iodination. Electrophilic iodination at C4 using NIS (N-iodosuccinimide) or

    
    /CAN (Ceric Ammonium Nitrate).
    
    • Why: C4 is the most electron-rich position. Iodination is highly selective here.

  • Step 2: N-Alkylation. Reaction with 2-iodopropane (isopropyl iodide) and

    
     in DMF.
    
    • Regioselectivity:[2][3][4] Favors the N1-isomer (1,3-substituted product) over the N2-isomer due to thermodynamic stability and steric factors, though chromatographic separation is usually required to remove the minor N2 byproduct.

  • Step 3: Hydrolysis. LiOH/THF/Water saponification of the ester to the free acid.

B. Process Flow Diagram

The following diagram illustrates the divergent synthesis and reactivity logic.

G Start Ethyl 1H-pyrazole-3-carboxylate Iodination Step 1: Iodination (NIS or I2/CAN) Start->Iodination Intermediate1 Ethyl 4-iodo-1H-pyrazole- 3-carboxylate Iodination->Intermediate1 Alkylation Step 2: N-Alkylation (iPr-I, Cs2CO3) Intermediate1->Alkylation Intermediate2 Ethyl 4-iodo-1-isopropyl- 1H-pyrazole-3-carboxylate (Major Isomer) Alkylation->Intermediate2 Chromatographic Purification Hydrolysis Step 3: Hydrolysis (LiOH, THF/H2O) Intermediate2->Hydrolysis Target 4-iodo-1-isopropyl-1H- pyrazole-3-carboxylic acid Hydrolysis->Target Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Target->Suzuki C4 Functionalization Amide Amide Coupling (R-NH2, HATU) Target->Amide C3 Functionalization

Figure 1: Synthetic route and divergent reactivity map for this compound.

Reactivity & Functionalization

As a pharmaceutical building block, this molecule is a "linchpin" scaffold.

4.1 The C4-Iodide (Cross-Coupling Handle)

The iodine atom at position 4 is highly reactive toward Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids. This is the primary method for building the "tail" of kinase inhibitors.

  • Sonogashira: Couples with terminal alkynes.

  • Heck Reaction: Couples with alkenes.

  • Protocol Tip: Use mild bases (

    
    ) and active catalysts (
    
    
    
    or
    
    
    ) to prevent de-iodination.
4.2 The C3-Carboxylic Acid (Amide Formation)

The carboxylic acid is typically converted to an amide to interact with the hinge region of kinases or to fine-tune solubility.

  • Coupling Agents: HATU or T3P are recommended over EDC/HOBt for sterically hindered amines.

  • Esterification: Can be converted to methyl/ethyl esters for purification or protection.

4.3 The N1-Isopropyl Group (Pharmacophore)
  • Steric Bulk: The isopropyl group fills hydrophobic pockets (e.g., the ribose binding pocket or solvent front) more effectively than a methyl group.

  • Metabolic Stability: Secondary alkyl groups often show improved metabolic stability compared to n-alkyl chains.

Medicinal Chemistry Applications

This specific intermediate is widely used in the discovery of:

  • Kinase Inhibitors: The pyrazole-3-carboxamide motif mimics the purine ring system of ATP, allowing it to bind to the ATP-binding site of kinases (e.g., JAK, Src, p38 MAPK).

  • Cannabinoid (CB) Receptor Ligands: Pyrazole-3-carboxylates are structural analogs of Rimonabant, a CB1 antagonist. The 4-position substitution is critical for selectivity.

  • Anti-inflammatory Agents: Targeting COX-2 or specific cytokine pathways.

Experimental Protocol: General Suzuki Coupling

To validate the utility of the building block, the following general protocol is provided for coupling at the C4 position.

Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 M aqueous solution, 3.0 equiv)
    
  • 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Charge a reaction vial with the pyrazole acid, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Add degassed 1,4-dioxane and aqueous

    
    .
    
  • Heat to 80–90°C for 4–12 hours. Monitor by LC-MS.

  • Workup: Acidify to pH ~3-4 with 1M HCl (carefully, to avoid decarboxylation if heated too high in acid), extract with EtOAc, dry over

    
    , and concentrate.
    
  • Purification: Reverse-phase HPLC is often required due to the polarity of the carboxylic acid product.

Safety & Handling
  • Signal Word: Warning.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Storage: Store at 2–8°C. Protect from light (iodides can darken/decompose over time). Keep under inert atmosphere (Argon/Nitrogen) for long-term storage.

References
  • ChemicalBook. (2025).[2] this compound Product Profile. Retrieved from

  • BenchChem. (2025).[6] Synthesis of 4-Iodopyrazole: Troubleshooting and Protocols. Retrieved from

  • National Institutes of Health (NIH). (2022). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. PubMed Central. Retrieved from

  • Sigma-Aldrich. (2025). Ethyl 3-ethoxyacrylate and Pyrazole Building Blocks. Retrieved from

  • PubChem. (2025). Compound Summary: Ethyl 3-ethoxyacrylate (Precursor). Retrieved from

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the Suzuki-Miyaura cross-coupling of 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid . While pyrazoles are ubiquitous in medicinal chemistry, this specific substrate presents a "dual-challenge": the C4-iodide is highly reactive and prone to reductive dehalogenation, while the C3-carboxylic acid can poison palladium catalysts and induce solubility issues.

We provide two distinct protocols:

  • Protocol A (High-Performance): Utilizes Buchwald precatalysts (XPhos Pd G2) for difficult coupling partners or when high yields are critical.

  • Protocol B (Standard/Cost-Effective): Utilizes traditional Pd(PPh₃)₄ for robust, simple coupling partners.

Substrate Analysis & Mechanistic Considerations

The Substrate[1][2][3]
  • Electrophile: this compound.

  • Electronic Environment: The pyrazole ring is electron-rich, facilitating oxidative addition at the C-I bond. However, the C3-carboxylic acid (

    
    ) withdraws electron density, slightly stabilizing the C-I bond compared to unsubstituted pyrazoles.
    
  • Steric Environment: The N1-isopropyl group adds bulk but is distal to the reaction site. The C3-carboxylate, however, is ortho to the reaction site (C4), creating a "ortho-effect" that can hinder transmetalation with bulky boronic acids.

Critical Challenges
  • Catalyst Poisoning: The free carboxylic acid can coordinate to Pd(II) species, arresting the catalytic cycle. Solution: Use excess base to convert the acid to the carboxylate salt in situ immediately.

  • Solubility: The resulting potassium/sodium carboxylate salt is insoluble in pure organic solvents (Toluene, THF). Solution: A biphasic solvent system with water (e.g., Dioxane/H₂O) is mandatory.

  • Dehalogenation: Electron-rich heteroaryl iodides are prone to hydrodehalogenation (replacing -I with -H) if the transmetalation step is slow. Solution: Use electron-rich, bulky phosphine ligands (XPhos, SPhos) to accelerate reductive elimination.

Experimental Protocols

Protocol A: High-Performance (XPhos Pd G2)

Recommended for: Sterically hindered boronic acids, heteroaryl boronic acids, or scale-up.

Reagents & Stoichiometry
ComponentReagentEquiv.Notes
Substrate This compound1.0Limiting reagent
Coupling Partner Aryl/Heteroaryl Boronic Acid1.2 - 1.5Excess to drive conversion
Catalyst XPhos Pd G2 0.02 - 0.05Precatalyst ensures active Pd(0)
Base K₃PO₄ (Tribasic Potassium Phosphate)3.5 1.0 eq for -COOH, 2.5 eq for reaction
Solvent 1,4-Dioxane / Water (4:1 v/v)[0.2 M]Degassed thoroughly
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask or a microwave vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Charging: Add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (3.5 equiv) to the vessel.

  • Catalyst Addition: Add XPhos Pd G2 (2-5 mol%).

    • Note: If using a glovebox, add all solids there. If on a benchtop, add solids and then cycle vacuum/argon 3 times.

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water (4:1) mixture via syringe.

    • Critical: The reaction mixture will initially look like a slurry. The base must dissolve for the reaction to proceed.

  • Reaction: Heat the mixture to 80°C - 100°C (oil bath) or 100°C (Microwave, 30-60 mins).

    • Monitoring: Monitor by LCMS. Look for the disappearance of the starting iodide (M+H) and the formation of the product. Watch for the des-iodo byproduct (M-I+H).

  • Workup:

    • Cool to room temperature.[1][2][3][4][5]

    • Acidification (Crucial): Carefully adjust pH to ~3-4 using 1N HCl. Do not go too acidic (pH < 2) or you may decompose the pyrazole or precipitate impurities.

    • Extract with Ethyl Acetate (3x). The product (free acid) will move to the organic layer.

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

Protocol B: Standard (Pd(PPh₃)₄)

Recommended for: Simple phenyl boronic acids and initial screening.

Reagents & Stoichiometry
ComponentReagentEquiv.Notes
Substrate This compound1.0
Coupling Partner Boronic Acid1.2
Catalyst Pd(PPh₃)₄ (Tetrakis)0.05Air sensitive; use fresh
Base Na₂CO₃ or Cs₂CO₃ 3.0Cesium often works better for heterocycles
Solvent DME / Water (3:1 v/v)[0.15 M]DME has excellent solubility for Na salts
Step-by-Step Procedure
  • Solvent Prep: Sparge the DME/Water mixture with Argon for 20 minutes before adding to the reaction. Pd(PPh₃)₄ is extremely oxygen-sensitive.

  • Charging: Add Substrate, Boronic Acid, and Base to the flask.

  • Inerting: Cycle Vacuum/Argon 3 times.

  • Catalyst: Under a positive pressure of Argon, quickly add the Pd(PPh₃)₄ .

  • Reaction: Heat to reflux (85°C ) for 4–16 hours.

  • Workup: Similar to Protocol A. Acidify carefully to recover the carboxylic acid product.

Mechanistic Visualization

The following diagram illustrates the specific pathway for this acidic substrate, highlighting the critical deprotonation step that must occur before the catalytic cycle can proceed efficiently.

SuzukiMechanism Start Substrate (Iodo-Acid) Salt Carboxylate Salt (Active Species) Start->Salt Deprotonation (Fast) Base Base (K3PO4) (3.5 equiv) Base->Salt Boronate Activated Boronate (R-B(OH)3)- Base->Boronate OxAdd Oxidative Addition (Pd(II)-I species) Salt->OxAdd + Pd(0) Pd0 Pd(0) Active (L-Pd-L) Pd0->OxAdd TransMet Transmetalation OxAdd->TransMet + Boronate Boron Boronic Acid (R-B(OH)2) Boron->Boronate + Base (OH-) Boronate->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product Coupled Product (Carboxylate Salt) RedElim->Product FinalAcid Final Product (Free Acid) Product->FinalAcid Workup Workup Acidic Workup (HCl) Workup->FinalAcid

Caption: Catalytic cycle emphasizing the mandatory in-situ protection of the carboxylic acid via base deprotonation prior to oxidative addition.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to XPhos Pd G2 . Ensure thorough degassing (O₂ kills Pd).
De-iodinated Byproduct ProtodehalogenationIncrease catalyst loading. Use anhydrous conditions with a solubilizing base (e.g., CsF in DMF) if water is the proton source (rare for Suzuki).
Starting Material Remains Poor Solubility of SaltIncrease water ratio (e.g., Dioxane/H₂O 2:1) or switch to DMF/H₂O .
Black Precipitate (Pd Black) Catalyst DecompositionLigand is insufficient. Add free ligand (e.g., 5% extra XPhos) or lower temperature to 60°C and extend time.
No Product, Acid Recovered Boronic Acid ProtodeboronationThe boronic acid is unstable. Switch to Boronic Ester (Pinacol) or Potassium Trifluoroborate (BF₃K) salts.
Alternative Strategy: Ester Protection

If direct coupling of the acid fails repeatedly, convert the carboxylic acid to a Methyl Ester first.

  • Step 1: MeI / K₂CO₃ / Acetone

    
     Methyl Ester.
    
  • Step 2: Standard Suzuki (Protocol B works great on esters).

  • Step 3: LiOH / THF / H₂O

    
     Hydrolysis back to acid.
    

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. PubMed Central (PMC). [Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link]

  • Preparation of 4-substituted-arylpyrazole via Suzuki cross-coupling. RHHZ (Chemical Journal). [Link]

Sources

Application Note: High-Efficiency Amide Coupling of 4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The moiety 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid represents a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., Janus kinase or BRAF inhibitors) and agrochemical fungicides.

The chemical behavior of this scaffold is defined by two critical structural features:

  • The C4-Iodine Atom: This acts as a gateway for subsequent cross-coupling (Suzuki-Miyaura, Sonogashira), but it also exerts an ortho-halo effect . The iodine atom provides steric bulk adjacent to the C3-carbonyl, potentially retarding the approach of bulky coupling reagents or nucleophiles.

  • The N1-Isopropyl Group: While improving lipophilicity and solubility compared to N-methyl analogs, it adds minor distal steric bulk.

This guide provides three distinct, self-validating protocols to overcome these challenges, ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P) and difficult amine couplings (Acid Chloride).

Strategic Decision Matrix

Before selecting a protocol, analyze your specific coupling partner (amine) using the logic flow below.

CouplingStrategy Start Select Amine Partner AmineType Analyze Amine Nucleophilicity Start->AmineType Aliphatic Aliphatic/Primary Amine (Good Nucleophile) AmineType->Aliphatic Aniline Electron-Deficient Aniline (Poor Nucleophile) AmineType->Aniline Scale Is this >10g Scale? Aliphatic->Scale MethodA Method A: HATU (High Success Rate, Fast) Aniline->MethodA Standard Aniline MethodC Method C: Acid Chloride (High Reactivity, Moisture Sensitive) Aniline->MethodC Sterically Hindered or v. weak nucleophile Scale->MethodA No (<10g) MethodB Method B: T3P (Safe, Easy Workup, Green) Scale->MethodB Yes (>10g)

Figure 1: Decision tree for selecting the optimal coupling methodology based on amine reactivity and reaction scale.

Detailed Experimental Protocols

Method A: The "Discovery Standard" (HATU)

Best for: Small scale (mg to 5g), library synthesis, and valuable amines.

Mechanism: HATU generates a highly reactive O-At active ester.[1] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the reaction despite the steric influence of the C4-iodine.

Reagents:

  • Acid: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (anhydrous) [Conc: 0.1 M – 0.2 M]

Protocol:

  • Activation: In a dried vial, dissolve the Pyrazole Acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes. Self-Validation Point: LCMS should show the mass of the O-At activated ester.

  • Coupling: Add the Amine (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours.

    • Note: If the amine is an aniline, heating to 50°C may be required due to the C4-iodine steric hindrance.

  • Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄ and concentrate.

Method B: The "Process Friendly" Route (T3P)

Best for: Scale-up (>10g), safety, and simple purification.

Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride. It is non-explosive (unlike HOBt/HATU) and water-soluble, meaning the byproducts wash away during extraction, often eliminating the need for chromatography.

Reagents:

  • Acid: 1.0 equiv[2]

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or TEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF [Conc: 0.2 M]

Protocol:

  • Slurry: Charge the Pyrazole Acid (1.0 equiv), Amine (1.1 equiv), and Base (Pyridine, 4.0 equiv) into the reaction vessel with EtOAc.

  • Addition: Cool to 0°C. Add T3P solution (1.5 equiv) dropwise to control exotherm.

  • Reaction: Allow to warm to RT. Stir for 12–24 hours.

    • Why Pyridine? Pyridine acts as both a base and an acylation catalyst, often superior to TEA for T3P couplings of aromatic acids.

  • Workup (The "Self-Cleaning" Step):

    • Add water to quench.

    • Wash organic layer with 1M HCl (to remove excess pyridine and amine).

    • Wash with 1M NaOH (to remove unreacted pyrazole acid).

    • Wash with brine.

    • Concentrate. The residue is often >95% pure.

Method C: The "Sledgehammer" (Acid Chloride)

Best for: Extremely unreactive amines (e.g., electron-deficient amino-pyridines) or sterically encumbered partners.

Mechanism: Converts the acid to the highly electrophilic acid chloride using Oxalyl Chloride, bypassing the need for bulky activating groups.

Protocol:

  • Chlorination: Suspend Pyrazole Acid (1.0 equiv) in anhydrous DCM (0.2 M). Add catalytic DMF (2–3 drops).

  • Reagent Addition: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Gas evolution (CO/CO₂) will occur.

  • Conversion: Stir at RT for 2 hours until gas evolution ceases and the solution clears.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in DCM or THF.

  • Coupling: Add the solution of acid chloride dropwise to a solution of the Amine (1.0 equiv) and Et₃N (2.0 equiv) in DCM/THF at 0°C.

  • Monitoring: Monitor by TLC (conversion of acid chloride to amide is usually rapid, <1 hour).

Analytical Data & Troubleshooting

Comparative Performance Table
FeatureHATU (Method A)T3P (Method B)Acid Chloride (Method C)
Reactivity Very HighModerate-HighExtreme
Steric Tolerance GoodModerateExcellent
Purification Chromatography usually required (removes urea/HOAt)Extraction often sufficientExtraction sufficient
Atom Economy Poor (High MW reagents)GoodGood
Safety Allergen/Explosive risk (HOAt)Safe, StableCorrosive/Fume hood required
Troubleshooting Guide
  • Issue: Low Conversion (Stalled Intermediate).

    • Diagnosis: The active ester is forming (visible on LCMS) but the amine isn't attacking.

    • Solution: The C4-iodine is blocking the approach. Switch to Method C (Acid Chloride) to reduce the steric bulk of the electrophile. Alternatively, use microwave irradiation (80°C, 20 min) with Method A.

  • Issue: Des-iodo Byproduct.

    • Diagnosis: Loss of Iodine (M-126 mass observed).

    • Cause: Rare in amide coupling, but can occur if the reaction is contaminated with Palladium traces from a previous step (if the acid was made via coupling) and a hydride source is present.

    • Solution: Ensure dedicated glassware free of transition metals.

  • Issue: Guanidinylation.

    • Diagnosis: Mass of Amine + HATU fragment observed.

    • Cause: Amine reacted with HATU directly instead of the active ester.

    • Solution: Pre-activate the acid with HATU/Base for 20 mins before adding the amine.

Pathway Visualization

The following diagram illustrates the T3P activation pathway, highlighting why it is the preferred method for scale-up of this specific scaffold.

T3P_Pathway Acid 4-Iodo-Pyrazole Acid MixedAnh Mixed Anhydride Intermediate Acid->MixedAnh Activation T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh Base Pyridine/Base Base->MixedAnh Product Final Amide MixedAnh->Product Nucleophilic Attack Byproducts Water Soluble Phosphonate Salts MixedAnh->Byproducts Workup Amine Target Amine Amine->Product

Figure 2: T3P activation pathway. The water-soluble byproducts allow for a simple aqueous workup, crucial for handling the lipophilic iodo-pyrazole product.

References

  • Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[3][4][5][6] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

  • Basavaprabhu, et al. (2013). Propylphosphonic Anhydride (T3P): A Benign Reagent for Diverse Organic Transformations. Synthesis, 45(12), 1569-1601.

Sources

Application Notes & Protocols: Sonogashira Coupling of 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract & Introduction

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore. The functionalization of the pyrazole ring is therefore of paramount importance in drug discovery programs. The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, providing a direct route to synthesize substituted alkynes.[1] This reaction has been widely adopted in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its operational simplicity and tolerance of a wide range of functional groups.[2][3]

This document provides a detailed technical guide for performing the Sonogashira coupling reaction on a key, functionalized building block: 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid . We will explore the mechanistic underpinnings of the reaction, provide a detailed and optimized experimental protocol, discuss critical parameters, and offer troubleshooting guidance. The presence of both an iodo-substituent for coupling and a carboxylic acid for further derivatization makes this substrate particularly valuable for library synthesis in drug development.[4][5] A primary consideration addressed in this protocol is the management of the carboxylic acid moiety, which can potentially interact with the basic reaction medium.

The Sonogashira Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction typically employs a dual-catalyst system: a palladium complex and a copper(I) salt.[6] The reaction mechanism can be understood as two interconnected catalytic cycles.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide (in this case, our pyrazole substrate), forming a Pd(II) intermediate.[2]

  • The Copper Cycle: Concurrently, the copper(I) catalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide species. This step is crucial as it activates the alkyne.[7]

  • Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final alkynylated pyrazole product and regenerate the active Pd(0) catalyst, thus closing the cycle.[8]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex_A Ar-Pd(II)-I(L₂) Pd0->Pd_Complex_A Oxidative Addition Pd_Complex_B Ar-Pd(II)-C≡CR(L₂) Pd_Complex_A->Pd_Complex_B Transmetalation Pd_Complex_B->Pd0 Reductive Elimination Product Ar-C≡CR (Final Product) Pd_Complex_B->Product ArI Ar-I (Pyrazole-Iodide) ArI->Pd_Complex_A CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Deprotonation Cu_Acetylide->CuI Regeneration BaseH Base-H⁺X⁻ Cu_Acetylide->BaseH Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base (e.g., Et₃N) Base->Cu_Acetylide

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol details a robust method for the coupling of This compound with a representative terminal alkyne, phenylacetylene .

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichEnsure substrate is dry.
Phenylacetylene>98%Acros OrganicsShould be freshly distilled or passed through a short plug of alumina to remove potential polymeric impurities.
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)Catalyst GradeStrem ChemicalsA reliable, air-stable Pd(II) precatalyst. Pd(PPh₃)₄ can also be used but is more air-sensitive.[9]
Copper(I) Iodide (CuI)>99.5%Sigma-AldrichShould be a light tan or off-white powder. Dark green or brown coloration indicates oxidation and the reagent should not be used.[9]
Triethylamine (Et₃N)Anhydrous, >99.5%Sigma-AldrichUse from a freshly opened bottle or distill from CaH₂. Acts as both the base and a solvent.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros OrganicsAn excellent polar aprotic solvent for this reaction, helps to solubilize the carboxylate salt intermediate.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor work-up and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
1 M Hydrochloric Acid (HCl)ACS GradeVWRFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificFor work-up.
BrineACS GradeFisher ScientificFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeSigma-AldrichFor drying organic layers.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bars

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification A Oven-dry glassware and cool under inert gas B Weigh solids: - Pyrazole-Iodide (1.0 eq) - PdCl₂(PPh₃)₂ (2 mol%) - CuI (4 mol%) A->B C Add solids to Schlenk flask B->C D Evacuate and backfill flask with Ar/N₂ (3x) C->D E Add anhydrous DMF and Et₃N via syringe D->E F Degas solvent mixture (sparge with Ar/N₂ for 15 min) E->F G Add Phenylacetylene (1.2 eq) via syringe F->G H Stir at 60 °C under inert atmosphere G->H I Monitor by TLC/LC-MS (approx. 2-4 hours) H->I J Cool to RT, dilute with EtOAc I->J K Wash with 1 M HCl (to protonate COOH) J->K L Wash with water and brine K->L M Dry organic layer (MgSO₄), filter, and concentrate L->M N Purify by silica gel column chromatography M->N O Characterize final product (NMR, MS, etc.) N->O

Caption: General experimental workflow from preparation to product characterization.
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv, e.g., 294 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (0.02 equiv, 14 mg, 0.02 mmol), and CuI (0.04 equiv, 7.6 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times. It is critical to maintain an inert atmosphere to prevent oxygen from inducing the undesired homocoupling of the alkyne (Glaser coupling).[10][11]

  • Solvent and Base Addition: Through the septum, add anhydrous DMF (e.g., 5 mL) and anhydrous triethylamine (3.0 equiv, 0.42 mL, 3.0 mmol) via syringe. The use of excess amine base is necessary to deprotonate both the terminal alkyne and the carboxylic acid, as well as to neutralize the HI byproduct formed during the reaction.[9]

  • Degassing: Sparge the resulting suspension with the inert gas for 15 minutes to ensure the solution is thoroughly deoxygenated.

  • Alkyne Addition: Add phenylacetylene (1.2 equiv, 0.13 mL, 1.2 mmol) dropwise via syringe.

  • Reaction: Place the flask in a preheated oil bath at 60 °C and stir vigorously. The reaction mixture will typically turn from a pale yellow to a darker, reddish-brown color.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-pyrazole is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 15 mL). This acidic wash is crucial to re-protonate the carboxylic acid, making it soluble in the organic layer.

    • Wash the organic layer sequentially with water (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure product.

Optimization and Troubleshooting

The success of the Sonogashira coupling is highly dependent on several factors. The following table and notes provide guidance for optimization and troubleshooting.[9][12]

ParameterStandard ConditionVariation / RationalePotential Issue & Solution
Palladium Catalyst PdCl₂(PPh₃)₂ (2 mol%)Pd(PPh₃)₄ (2 mol%): More active at lower temperatures but air-sensitive.Low Yield/No Reaction: Catalyst may be inactive. Use a fresh batch or a more stable precatalyst.[9] Formation of "palladium black" indicates catalyst decomposition.
Copper Co-catalyst CuI (4 mol%)Copper-Free: Possible, but may require specific ligands (e.g., bulky phosphines) or higher temperatures. Useful for avoiding homocoupling.[2]Significant Homocoupling: Ensure rigorous exclusion of oxygen. If the problem persists, consider a copper-free protocol.[10]
Base Et₃N (3 equiv)Diisopropylamine (DIPEA): A bulkier base that can sometimes improve yields. K₂CO₃ or Cs₂CO₃: Inorganic bases can be effective, especially if the amine base causes side reactions.Low Yield: The base may be wet or of poor quality. Ensure it is anhydrous. The acidity of the substrate requires sufficient base to drive the reaction.
Solvent DMF / Et₃NTHF, Dioxane, Toluene: Less polar solvents can be used, but solubility of the carboxylate intermediate might be lower.[13]Poor Solubility/Slow Reaction: Substrate or intermediates may not be fully soluble. DMF is generally a good choice for polar, charged species.
Temperature 60 °CRoom Temperature to 80 °C: Aryl iodides are highly reactive and can often couple at room temperature.[9] Higher temperatures may be needed for less reactive partners but risk decomposition.Reaction Stalls: If starting material remains after several hours, cautiously increase the temperature in 10 °C increments.

References

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. Available at: [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Douglass, K. (n.d.). The Sonogashira Coupling. Vanderbilt University. Available at: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Chen, Y., et al. (2018). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry, 16(2), 197-201. Available at: [Link]

  • Kaur, N., & Kishore, D. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]

  • The Sonogashira coupling reaction mechanism. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Farina, V., & Krishnan, B. (1991). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Available at: [Link]

  • Zafar, T., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Available at: [Link]

  • Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Catalysts. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016). ResearchGate. Available at: [Link]

  • An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction. (2023). ResearchGate. Available at: [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Syntheses. Available at: [Link]

  • What is the best procedure for Sonogashira coupling? (2014). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Sonogashira cross‐coupling of aryl/hetero aryl halides with aliphatic alkynes. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • An efficient synthesis of new pyrazole‐linked oxazoles via Sonogashira coupling reaction. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved February 14, 2026, from [Link]

  • Sonogashira cross‐coupling reaction with carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved February 14, 2026, from [Link]

  • Synthesis of 4-iodopyrazoles: A Brief Review. (2015). ResearchGate. Available at: [Link]

  • Wang, F., et al. (2022). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 18, 1243–1251. Available at: [Link]

  • Preparations of 4-Substituted 3-Carboxypyrazoles. (2009). ResearchGate. Available at: [Link]

  • A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum. Available at: [Link]

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Procedures for converting 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid to esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification of 4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic Acid

Executive Summary

This guide details the conversion of This compound (Structure 1 ) to its corresponding esters. This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors (e.g., LRRK2, JAK) where the C4-iodine serves as a handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

The presence of the bulky iodine atom at the C4 position, adjacent to the C3 carboxylic acid, introduces steric and electronic factors that distinguish this substrate from simple benzoic acids. While standard Fisher esterification is viable, acid chloride activation or base-mediated alkylation are often preferred to ensure quantitative conversion and suppress side reactions.

Chemo-Structural Analysis

  • Substrate: this compound.

  • Key Features:

    • C4-Iodine: Electron-withdrawing (inductive) but resonance-donating. It provides steric bulk ortho to the carboxyl group, potentially slowing down direct nucleophilic attack.

    • N1-Isopropyl: Provides solubility in organic solvents but adds minor steric bulk near the N2/C3 region.

    • Stability: The C-I bond is generally stable to Brønsted acids (H₂SO₄, HCl) and thionyl chloride (SOCl₂) but is sensitive to light and transition metals (Pd, Cu).

Strategic Decision Matrix:

EsterificationStrategy Start Substrate: 4-iodo-1-isopropyl-1H-pyrazole-3-COOH Decision Select Desired Ester Group (R) Start->Decision MethylEthyl Simple Alkyl (Methyl, Ethyl) Decision->MethylEthyl High Throughput Complex Sterically Hindered / Acid Sensitive (t-Butyl, Benzyl) Decision->Complex High Value MethodA Method A: Acid Chloride (SOCl2 / ROH) MethylEthyl->MethodA Preferred (Fast, Clean) MethodC Method C: Fisher Esterification (H2SO4 / ROH) MethylEthyl->MethodC Alternative (Slower) MethodB Method B: Base-Mediated Alkylation (R-X / K2CO3) Complex->MethodB Preferred (Mild conditions)

Figure 1: Decision tree for selecting the optimal esterification protocol based on the target ester group.

Detailed Protocols

Method A: Thionyl Chloride Activation (Primary Protocol)

Best for: Methyl, Ethyl, and Propyl esters. High scalability.

Mechanism: Conversion of the acid to the highly reactive acid chloride (using SOCl₂), followed by alcoholysis. The in situ generation of HCl catalyzes the reaction, while the acid chloride overcomes the steric hindrance of the C4-iodine.

Reagents:

  • Substrate (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (2.0 – 3.0 equiv)

  • Alcohol (MeOH or EtOH) (Solvent/Reagent, excess)

  • Optional: DMF (catalytic, 1-2 drops)

Protocol:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

  • Dissolution: Suspend This compound (1.0 g, ~3.57 mmol) in anhydrous alcohol (MeOH or EtOH, 10 mL).

    • Note: The starting material may not fully dissolve initially.

  • Activation: Cool the mixture to 0°C (ice bath). Dropwise add Thionyl Chloride (0.52 mL, ~7.14 mmol).

    • Caution: Exothermic reaction with gas evolution (SO₂, HCl).

  • Reaction: Remove the ice bath and heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 2–4 hours.

    • Monitoring: Check by TLC (System: 50% EtOAc/Hexanes). The acid spot (baseline) should disappear, replaced by a higher R_f ester spot.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Concentrate the mixture under reduced pressure to remove solvent and excess SOCl₂.

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with Saturated NaHCO₃ (2x) to neutralize residual acid.

    • Wash with Brine (1x), dry over Na₂SO₄, filter, and concentrate.

  • Purification: Usually not required. If necessary, recrystallize from Hexanes/EtOAc.

Method B: Base-Mediated Alkylation

Best for: t-Butyl, Benzyl, or Allyl esters. Avoids acidic conditions.

Mechanism: S_N2 nucleophilic substitution. The carboxylate anion attacks an alkyl halide.

Reagents:

  • Substrate (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Alkyl Halide (e.g., MeI, EtI, BnBr, t-Butyl bromoacetate) (1.2 equiv)

  • Solvent: DMF or Acetone (anhydrous)

Protocol:

  • Dissolution: In a vial/flask, dissolve the substrate (1.0 equiv) in DMF (0.2 M concentration).

  • Deprotonation: Add K₂CO₃ (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add the Alkyl Halide (1.2 equiv).

    • For Methyl/Ethyl Iodide: Stir at RT for 2–6 hours.

    • For hindered halides: Heat to 50–60°C.

  • Workup:

    • Pour the reaction mixture into ice-water (5x volume of DMF).

    • Precipitation: The ester often precipitates as a solid. Filter and wash with water.[4]

    • Extraction (if oil): Extract with EtOAc, wash extensively with water (to remove DMF) and brine.

  • Yield: Typically 85–95%.

Analytical Data & Quality Control

When validating the product, look for these specific spectral changes:

FeatureStarting Material (Acid)Product (Ester)
Physical State White/Off-white solidWhite solid or colorless oil
¹H NMR Broad singlet >11 ppm (COOH)Absent. New alkoxy signals (e.g., 3.8 ppm singlet for -OMe)
IR Spectroscopy Broad O-H stretch (2500-3300 cm⁻¹)Absent. Sharp C=O stretch shift (~1720 cm⁻¹)
MS (ESI+) [M+H]⁺ = 281.0[M+H]⁺ = 295.0 (Methyl), 309.0 (Ethyl)

Critical Check: Ensure the Iodine is intact.

  • In ¹H NMR, the pyrazole C5-H (singlet, typically ~7.5–8.0 ppm) should remain a sharp singlet. Loss of iodine would result in a new doublet pattern or significant chemical shift change.

Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion Steric hindrance at C3/C4.Switch from Method C (Fisher) to Method A (SOCl₂). Increase reflux time.
De-iodination Trace Pd contamination or extreme UV exposure.Use glass-coated stir bars. Wrap flask in foil. Avoid metal spatulas.
Dark Coloration Iodine liberation (I₂).Wash organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) during workup.
Product is Oil Residual solvent (DMF).Dry under high vacuum (>2h). If persistent, scratch with pentane to induce crystallization.

References

  • General Pyrazole Esterification (SOCl₂ Method)

    • Title: Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chlorides.
    • Source: Asian Journal of Chemistry / ResearchG
    • URL:[Link]

  • Iodinated Pyrazole Scaffolds (Synthesis & Stability)

    • Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modific
    • Source: Arkivoc (Ark
    • URL:[Link]

  • Base-Mediated Alkylation Protocol

    • Title: An Efficient and Practical Protocol for the Esterification of Carboxylic Acids.[3]

    • Source: Der Pharma Chemica.
    • URL:[Link]

  • Substrate Physical Properties (Analog)

    • Title: 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid (D
    • Source: Sigma-Aldrich.[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Recrystallization of 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the recrystallization of 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers practical, field-proven insights grounded in scientific principles to address common challenges encountered during the purification of this compound.

Troubleshooting Guide: A Proactive Approach to Common Recrystallization Issues

Recrystallization is a powerful technique for purifying solid organic compounds.[] However, its success is highly dependent on the careful selection of solvents and precise control over experimental parameters like temperature and cooling rate.[2][3] The unique structure of this compound, with its combination of a halogenated pyrazole ring and a carboxylic acid functional group, presents specific challenges that require a nuanced approach.

Problem 1: The Compound "Oils Out" Instead of Forming Crystals.

Q: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oily layer instead of forming solid crystals. What's happening and how can I fix it?

A: "Oiling out" is a common issue where the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[4][5] This is often due to a high concentration of the solute in the solvent or a cooling rate that is too rapid.[5]

Causality & Solution Workflow:

  • Re-dissolution and Dilution: Gently reheat the solution to re-dissolve the oil. Once the solution is homogeneous, add a small amount of additional hot solvent to slightly decrease the concentration. This increases the saturation temperature, providing a larger window for crystal nucleation to occur before the solution cools to the compound's melting point in the solvent mixture.

  • Slow Cooling is Crucial: Rapid cooling, such as plunging the flask into an ice bath, can shock the system and favor oiling out over orderly crystal growth.[6] Allow the solution to cool slowly to room temperature. This can be achieved by leaving the flask on a benchtop, insulated with a beaker of warm water, or in a dewar. Slow cooling promotes the formation of larger, purer crystals.[6][7]

  • Solvent System Re-evaluation: If oiling persists, the chosen solvent system may be inappropriate. The ideal solvent should exhibit a steep solubility curve, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6] Consider a mixed-solvent system. For a compound like this compound, which has both polar (carboxylic acid) and non-polar (isopropyl, iodinated ring) characteristics, a combination of a polar and a non-polar solvent can be effective.[8]

Problem 2: Poor or No Crystal Formation Upon Cooling.

Q: My solution has cooled to room temperature, and even after placing it in an ice bath, I'm seeing very few or no crystals. What are the likely causes and what steps should I take?

A: This issue typically points to one of two scenarios: either the solution is not sufficiently saturated (too much solvent was used), or it is supersaturated and requires a trigger for nucleation.[6]

Causality & Solution Workflow:

  • Check for Supersaturation: A supersaturated solution is one that contains more dissolved solute than it can theoretically hold at a given temperature.[2] To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod. The microscopic scratches provide nucleation sites for crystals to begin forming.[6]

    • Add a "seed" crystal of the pure compound. This provides a template for further crystal growth.[6]

  • Address a Dilute Solution: If inducing nucleation doesn't work, it's likely that too much solvent was used.[5][6] To remedy this:

    • Gently heat the solution to evaporate some of the solvent. Be cautious not to boil it too vigorously, as this can cause bumping and loss of product. Continue heating until you observe slight turbidity or the formation of crystals at the surface, indicating the solution is nearing saturation. Then, allow it to cool slowly again.

  • Consider an "Anti-Solvent": In a mixed-solvent system, if your compound is dissolved in a "good" solvent (one in which it is highly soluble), you can slowly add a "poor" or "anti-solvent" (one in which it is insoluble) until the solution becomes turbid.[9] Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Problem 3: Low Recovery of the Purified Compound.

Q: After recrystallization and filtration, my final yield of this compound is significantly lower than expected. What factors could be contributing to this loss?

A: Low recovery can stem from several factors, including using an excessive amount of solvent, premature crystallization during hot filtration, or washing the collected crystals with a solvent in which they are too soluble.[5][7]

Causality & Solution Workflow:

  • Minimize Solvent Usage: The goal is to use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] Using too much will result in a significant portion of your compound remaining in the mother liquor even after cooling.[5]

  • Prevent Premature Crystallization: If you need to perform a hot filtration to remove insoluble impurities, it's crucial to keep the solution and filtration apparatus hot to prevent the desired compound from crystallizing on the filter paper.[10][11] Use a stemless funnel and preheat it with hot solvent.

  • Optimize Crystal Washing: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent.[7] Using room temperature or warm solvent will dissolve some of your purified product. Alternatively, if using a mixed-solvent system, a higher proportion of the "poor" solvent can be used for washing.[7]

  • Check the Mother Liquor: To determine if a significant amount of product remains in the filtrate (mother liquor), you can try to obtain a second crop of crystals by evaporating some of the solvent and re-cooling. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of this compound?

A1: Given the molecule's structure, a good starting point would be to screen solvents of varying polarities. The carboxylic acid group suggests solubility in polar protic solvents, while the substituted pyrazole ring may have some solubility in less polar organic solvents.

Solvent Class Examples Rationale
Alcohols Ethanol, Methanol, IsopropanolThe carboxylic acid group should interact favorably with the hydroxyl group of the alcohol.[12]
Ketones AcetoneA polar aprotic solvent that can be a good choice for moderately polar compounds.
Esters Ethyl AcetateA moderately polar solvent that is often effective for recrystallization.
Aromatic Hydrocarbons TolueneThe pyrazole ring may show some solubility in aromatic solvents.
Halogenated Solvents DichloromethaneThe iodinated ring might have favorable interactions.
Mixed Solvents Ethanol/Water, Acetone/Hexane, Toluene/HexaneOften provide the ideal solubility profile that a single solvent cannot.

Q2: How do I perform a small-scale solvent screening experiment?

A2: Place a small amount of your crude compound (e.g., 20-30 mg) into several small test tubes. Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility. If the compound is insoluble, gently heat the test tube. An ideal single solvent will dissolve the compound when hot but show low solubility when cold. For a mixed-solvent system, find a "good" solvent that dissolves the compound readily and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[4]

Q3: What is the importance of the cooling rate, and what is the optimal rate?

A3: The cooling rate significantly impacts crystal size and purity.[3] Slow cooling generally leads to the formation of larger, more perfect crystals, which are less likely to trap impurities within their lattice structure.[6][7] Rapid cooling can cause the compound to precipitate quickly as small, impure crystals or to oil out. The optimal rate is one that allows for the gradual formation of well-defined crystals, typically over a period of 30 minutes to several hours.

Q4: How can I assess the purity of my recrystallized this compound?

A4: The most common methods for assessing purity after recrystallization are:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically 1-2 °C). Impurities tend to broaden and depress the melting point.[7]

  • Thin-Layer Chromatography (TLC): This technique can be used to compare the recrystallized material to the crude starting material. A pure compound should ideally show a single spot on the TLC plate.

  • Spectroscopic Methods (NMR, IR): For a more definitive assessment, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure and identify any remaining impurities.

Visualizing the Workflow

Solvent Selection and Optimization Workflow

start Start: Crude Compound screen_single Screen Single Solvents (Varying Polarity) start->screen_single find_ideal_single Ideal Single Solvent Found? (High solubility hot, low cold) screen_single->find_ideal_single recrystallize_single Recrystallize from Single Solvent find_ideal_single->recrystallize_single Yes screen_mixed Screen Mixed Solvents find_ideal_single->screen_mixed No end_success Pure Crystals recrystallize_single->end_success find_pair Find Miscible Pair: 'Good' & 'Poor' Solvents screen_mixed->find_pair recrystallize_mixed Recrystallize from Mixed-Solvent System find_pair->recrystallize_mixed recrystallize_mixed->end_success

Caption: A flowchart for systematic solvent selection.

Troubleshooting Decision Tree

start Problem Encountered During Cooling oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No/Poor Crystal Formation? oiling_out->no_crystals No reheat_dilute Reheat & Add More Solvent oiling_out->reheat_dilute Yes low_yield Low Yield? no_crystals->low_yield No induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Yes check_solvent_vol Review Solvent Volume low_yield->check_solvent_vol Yes slow_cool Cool Slowly reheat_dilute->slow_cool change_solvent Re-evaluate Solvent System slow_cool->change_solvent Still Oiling? concentrate Concentrate Solution (Evaporate Solvent) induce_nucleation->concentrate No Effect? hot_filtration Optimize Hot Filtration check_solvent_vol->hot_filtration wash_cold Wash Crystals with Ice-Cold Solvent hot_filtration->wash_cold

Caption: A decision tree for troubleshooting common issues.

References

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. Retrieved from [Link]

  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Journal of Chemical Engineering & Process Technology. Retrieved from [Link]

  • University of California, Irvine. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. Retrieved from [Link]

  • Bhattacharya, A., & Lahiri, S. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Industrial & Engineering Chemistry Research, 58(17), 7259-7271. Retrieved from [Link]

  • Walla Walla University. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. Retrieved from [Link]

  • Syrris. (2024, October 22). Crystallization in drug development. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • MDPI. (2023, November 3). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • University of Toronto. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Michigan State University. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem. Retrieved from [Link]

  • Click Chemistry Tools. (n.d.). CAS 942631-65-4 (1-Isopropyl-1H-pyrazole-3-carboxylic acid). Retrieved from [Link]

Sources

Validation & Comparative

A Guide to the 13C NMR Spectral Analysis of 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unambiguous structural elucidation of novel chemical entities is a cornerstone of successful development. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the ¹³C NMR spectral data for 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid, a substituted pyrazole derivative of interest in medicinal chemistry. Pyrazole scaffolds are prevalent in a wide array of pharmaceuticals due to their diverse biological activities.[1]

This document will delve into the predicted ¹³C NMR spectrum of the title compound, compare it with related analogues to understand substituent effects, and provide a detailed experimental protocol for acquiring high-quality spectral data. Our approach is grounded in established spectroscopic principles and data from authoritative sources to ensure scientific integrity.

Predicted ¹³C NMR Spectral Data for this compound

While a publicly available experimental spectrum for this compound is not readily found, we can predict its ¹³C NMR chemical shifts with a high degree of confidence. This prediction is based on the known spectral data of closely related pyrazole derivatives and established substituent chemical shift (SCS) effects. The predicted data provides a valuable benchmark for researchers synthesizing this compound.

The structure and numbering scheme for the analysis are as follows:

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C3~145-150The C3 carbon, attached to the carboxylic acid group, is expected to be significantly downfield. The presence of the electronegative nitrogen and the carbonyl group deshields this carbon.
C4~85-90The direct attachment of the heavy iodine atom causes a significant upfield shift (the "heavy atom effect"). This is a characteristic feature for carbons bearing iodine.
C5~135-140This carbon is adjacent to two nitrogen atoms and is part of the aromatic pyrazole ring, leading to a downfield shift.
C=O~165-170Carboxylic acid carbonyl carbons typically resonate in this downfield region.
CH (isopropyl)~50-55The methine carbon of the isopropyl group, directly attached to the nitrogen atom, will be deshielded.
CH₃ (isopropyl)~22-25The two equivalent methyl carbons of the isopropyl group will appear as a single peak in a typical aliphatic region.

Comparative Analysis with Pyrazole Analogues

To understand the impact of each substituent on the ¹³C NMR spectrum, a comparison with simpler, experimentally verified pyrazole derivatives is invaluable. The following table contrasts the predicted chemical shifts of our target compound with the known values for pyrazole, 4-iodopyrazole, and 1-methyl-4-iodopyrazole.

CompoundC3 (ppm)C4 (ppm)C5 (ppm)Reference
Pyrazole134.6105.8134.6[2]
4-Iodopyrazole138.576.5138.5[3]
1-Methyl-4-iodopyrazole138.977.1140.2[4]
This compound (Predicted) ~145-150 ~85-90 ~135-140 N/A

This comparison clearly illustrates key trends:

  • Iodine Substitution: The introduction of iodine at the C4 position dramatically shifts the C4 resonance upfield by approximately 30 ppm, a classic example of the heavy atom effect.

  • N-Alkylation: Alkylation at the N1 position, such as with a methyl or isopropyl group, breaks the symmetry of the pyrazole ring, resulting in distinct signals for C3 and C5.

  • Carboxylic Acid Substitution: The presence of the carboxylic acid group at C3 is predicted to cause a significant downfield shift for this carbon.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data for this compound, the following detailed protocol should be followed. This protocol is designed as a self-validating system, with explanations for each critical step.

G cluster_prep Sample Preparation cluster_nmr NMR Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~20-30 mg of the compound. prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). prep1->prep2 prep3 Filter the solution into a 5 mm NMR tube. prep2->prep3 nmr1 Tune and match the probe for ¹³C frequency. prep3->nmr1 Insert sample nmr2 Lock the spectrometer on the deuterium signal of the solvent. nmr1->nmr2 nmr3 Shim the magnetic field to achieve optimal resolution. nmr2->nmr3 acq1 Set acquisition parameters: - Pulse program: zgpg30 - Spectral width: ~250 ppm - Acquisition time: ~1-2 s - Relaxation delay: 2 s nmr3->acq1 Start acquisition acq2 Set number of scans (NS): 1024 or higher for good signal-to-noise. acq1->acq2 acq3 Perform a DEPT-135 experiment to differentiate CH, CH₂, and CH₃ signals. acq2->acq3 proc1 Apply an exponential window function (line broadening of ~1-2 Hz). acq3->proc1 Process raw data (FID) proc2 Fourier transform the FID. proc1->proc2 proc3 Phase and baseline correct the spectrum. proc2->proc3 proc4 Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm). proc3->proc4

Caption: A typical workflow for acquiring and processing ¹³C NMR spectral data.

Causality Behind Experimental Choices:
  • Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is chosen due to its excellent solvating power for a wide range of organic compounds, including those with carboxylic acid functional groups. Its deuterium signal provides a stable lock for the spectrometer, and its well-characterized ¹³C NMR signals (a multiplet centered at 39.52 ppm) serve as a reliable internal standard for chemical shift referencing.[5]

  • Pulse Program (zgpg30): This is a standard proton-decoupled ¹³C NMR experiment with a 30° pulse angle. The proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets. The 30° pulse angle is a good compromise between signal intensity and allowing for a shorter relaxation delay, thus reducing the total experiment time.

  • Relaxation Delay (D1): A relaxation delay of 2 seconds is chosen to allow for sufficient, though not necessarily complete, T1 relaxation of the carbon nuclei between pulses. This helps in obtaining more quantitative data, although for routine structural confirmation, this parameter can be shortened to decrease acquisition time.

  • DEPT-135 Experiment: The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is a crucial supplementary technique. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C3, C4, and the carbonyl carbon) will be absent. This information is instrumental in making unambiguous assignments of the signals.

Conclusion

The structural integrity of a drug candidate is paramount, and ¹³C NMR spectroscopy is an indispensable tool for its verification. This guide has provided a comprehensive overview of the expected ¹³C NMR spectrum of this compound, grounded in comparative data from known pyrazole analogues. The detailed experimental protocol offers a robust framework for researchers to acquire high-quality data, ensuring confidence in their synthetic products. By understanding the interplay of substituent effects on the pyrazole core, drug development professionals can leverage ¹³C NMR not only for routine characterization but also as a predictive tool in the design of novel therapeutics.

References

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. MDPI. [Link]

  • 4-Iodopyrazole. PubChem. [Link]

  • Synthesis and NMR Spectroscopic Data of Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin. ARKIVOC. [Link]

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

  • 4-Iodo-1-methyl-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. [Link]

  • ¹³C NMR chemical shifts for pyrazoles 13Pz–15Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]

  • ¹H and ¹³C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • 13C NMR spectroscopy. NPTEL. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Wiley Online Library. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. PubMed. [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. PMC. [Link]

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Mass spectrometry (LC-MS) analysis of 4-iodo-pyrazole carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the LC-MS Analysis of 4-Iodo-Pyrazole Carboxylic Acid

Authored by a Senior Application Scientist

The reliable quantification of 4-iodo-pyrazole carboxylic acid, a key heterocyclic building block in pharmaceutical development, presents a significant analytical challenge. Its inherent polarity, acidic nature, and the presence of an iodine atom necessitate a carefully optimized Liquid Chromatography-Mass Spectrometry (LC-MS) method to achieve robust and accurate results. This guide provides a comprehensive comparison of two primary LC-MS strategies—Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—supported by experimental protocols and data to inform your method development.

The Analytical Challenge: Understanding 4-Iodo-Pyrazole Carboxylic Acid

4-Iodo-pyrazole carboxylic acid (Molecular Formula: C₄H₃IN₂O₂, Molecular Weight: 237.98 g/mol ) is a small, polar molecule.[1] Its carboxylic acid moiety (pKa estimated to be in the 2-4 range) makes its retention on traditional non-polar stationary phases, like C18, difficult under typical acidic mobile phase conditions.[2][3] Furthermore, the presence of iodine, while monoisotopic (¹²⁷I) which simplifies mass spectra, can introduce the risk of in-source decay (ISD) or deiodination within the mass spectrometer's source, potentially leading to inaccurate quantification and challenging data interpretation.[4][5][6]

This guide will dissect two distinct chromatographic approaches to navigate these challenges, providing a head-to-head comparison of their efficacy for this specific analyte.

Comparative Analysis: RPLC vs. HILIC

The choice of chromatographic mode is the most critical decision in developing a robust LC-MS method for polar analytes. While RPLC is the workhorse of many labs, HILIC often provides superior retention and selectivity for highly polar compounds.[7]

Method 1: Reversed-Phase Liquid Chromatography (RPLC) with a Polar-Embedded Column

Conventional C18 columns often fail to provide adequate retention for polar compounds like 4-iodo-pyrazole carboxylic acid, especially with highly aqueous mobile phases, due to a phenomenon known as "phase collapse" or "dewetting".[8] To counteract this, modern polar-embedded or "aqua" type RPLC columns are designed to maintain a hydrated surface, ensuring reproducible retention even with 100% aqueous mobile phases.[9]

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 4-iodo-pyrazole carboxylic acid in methanol.

  • Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (98:2 Water:Acetonitrile with 0.1% Formic Acid).[10]

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC Conditions:

  • Column: YMC-Pack ODS-AQ (150 x 2.1 mm, 3 µm) or equivalent polar-embedded C18 column.[9]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 50% B

    • 10-12 min: 50% to 95% B

    • 12-14 min: Hold at 95% B

    • 14-15 min: 95% to 2% B

    • 15-20 min: Re-equilibration at 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL[11]

3. MS Conditions (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative[12]

  • Capillary Voltage: -3.0 kV

  • Nebulizer Gas Pressure: 40 psi[13]

  • Desolvation Temperature: 350 °C[13]

  • Source Temperature: 120 °C

  • Cone Voltage (Declustering Potential): -25 V (initial setting, requires optimization)

  • Analyzer Mode: Full Scan (m/z 50-300) to identify the deprotonated molecule [M-H]⁻ and potential fragments. Subsequent optimization would involve Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in RPLC.[14][15][16] It utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent, typically acetonitrile. Retention is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 4-iodo-pyrazole carboxylic acid in methanol.

  • Crucially, dilute the stock solution to a working concentration of 1-10 µg/mL using a solvent with a high organic content to match the initial mobile phase (e.g., 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5), to ensure good peak shape.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC Conditions:

  • Column: Waters ACQUITY UPLC BEH HILIC (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water

  • Gradient:

    • 0-1 min: 1% B

    • 1-8 min: 1% to 40% B

    • 8-10 min: 40% to 90% B

    • 10-12 min: Hold at 90% B

    • 12-13 min: 90% to 1% B

    • 13-20 min: Re-equilibration at 1% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. MS Conditions (Negative Ion Mode):

  • Ionization Mode: ESI, Negative

  • Capillary Voltage: -3.0 kV

  • Nebulizer Gas Pressure: 45 psi

  • Desolvation Temperature: 400 °C

  • Source Temperature: 120 °C

  • Cone Voltage (Declustering Potential): -30 V (initial setting, requires optimization)

  • Analyzer Mode: Full Scan (m/z 50-300). The higher organic content in the HILIC mobile phase can enhance ESI efficiency and sensitivity.

Data Presentation: Performance Comparison

The choice between RPLC and HILIC will depend on the specific requirements of the assay, such as the sample matrix and the need for sensitivity versus throughput.

Performance MetricRPLC (Polar-Embedded)HILICRationale & Causality
Retention Time Early elution, potentially near the solvent front.Strong retention, well-resolved from the solvent front.The polar nature of the analyte leads to weak interaction with the C18 phase but strong partitioning into the aqueous layer on the HILIC stationary phase.[7]
Peak Shape May exhibit tailing due to secondary interactions.Generally symmetrical, provided the sample solvent is matched to the mobile phase.Poor retention in RPLC can lead to peak distortion. HILIC provides a more robust retention mechanism for this analyte class.
Sensitivity (LOD/LOQ) Moderate.Potentially higher.The high organic content of the HILIC mobile phase promotes more efficient desolvation and ionization in the ESI source, often leading to enhanced signal intensity.[16]
Matrix Effects High risk, especially if co-eluting with other polar matrix components.Can be significant, but strong retention allows for chromatographic separation from many matrix interferences.Eluting early in RPLC places the analyte in a region often crowded with unretained matrix components, leading to ion suppression.
Robustness Generally high, less sensitive to buffer composition.Requires careful control of mobile phase composition and longer equilibration times.HILIC separations are highly sensitive to the water content in the mobile phase and sample, demanding meticulous method control.[7]
Risk of In-Source Decay Moderate.Moderate to High.The higher source temperatures sometimes used with HILIC to handle the high organic load could potentially increase the risk of thermal degradation or deiodination of the iodo-substituent.[5] Careful optimization of source parameters is critical.

Visualizing the Process

To better understand the components and workflow, the following diagrams are provided.

Caption: Chemical structure and properties of the analyte.

workflow Sample Sample Preparation (Dilution & Filtration) LC Liquid Chromatography (RPLC or HILIC Separation) Sample->LC Injection ESI Electrospray Ionization (Negative Mode) LC->ESI Elution MS Mass Analyzer (Quadrupole / TOF) ESI->MS Ion Transfer Data Data Acquisition & Processing MS->Data Detection

Caption: Generalized LC-MS analytical workflow.

Expert Insights & Trustworthiness

Causality Behind Experimental Choices
  • Negative Ion Mode: The carboxylic acid group is readily deprotonated, making negative ion mode ([M-H]⁻) the logical choice for achieving the highest sensitivity.[12] While positive mode adducts like [M+H]⁺ or [M+Na]⁺ might be observed, their intensity is typically much lower for acidic analytes.

  • Formic Acid vs. Ammonium Acetate: Formic acid is a common mobile phase additive in RPLC to ensure the analyte is in a neutral state for better retention and to provide a source of protons for positive mode, although here it primarily serves to control pH. However, some research suggests formic acid can induce deiodination in the ESI source for certain compounds.[4][5] Ammonium acetate is an excellent buffer for HILIC and is highly compatible with ESI-MS, providing good buffering capacity in the optimal pH range for separating acidic compounds.[14]

  • Optimizing Cone/Declustering Potential: This parameter is critical for controlling in-source fragmentation. A voltage that is too low may result in poor ion transmission and clustering with solvent molecules. A voltage that is too high will induce fragmentation, which can be detrimental for quantification of the parent ion but useful for structural confirmation. A systematic evaluation (e.g., ramping the voltage from 10V to 80V) while infusing the analyte is essential to find the optimal value that maximizes the parent ion signal without causing unintended fragmentation.

Self-Validating Protocols

Each protocol is designed as a self-validating system. For instance, in the HILIC method, poor peak shape (e.g., splitting or broad peaks) is an immediate indicator of a mismatch between the sample solvent and the mobile phase, a common issue in HILIC that must be addressed. In the RPLC method, the lack of retention, even on a polar-embedded column, would immediately signal that an alternative approach like HILIC is necessary. Monitoring for the deiodinated product ion (mass loss of 127 amu) across all experiments is a crucial quality control check to ensure the integrity of the analysis.

Conclusion and Recommendations

For the routine, high-sensitivity analysis of 4-iodo-pyrazole carboxylic acid, the HILIC method is demonstrably superior . It provides stronger retention, moving the analyte away from the challenging solvent front and reducing the impact of matrix effects. The potential for enhanced sensitivity due to the high-organic mobile phase is a significant advantage for trace-level quantification.

Regardless of the chosen method, meticulous optimization of MS source parameters is paramount to mitigate the risk of in-source decay and ensure the generation of accurate and reproducible data. This guide provides two robust starting points, empowering researchers to develop a validated LC-MS method tailored to their specific analytical needs.

References

  • Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. PubMed. Available at: [Link]

  • Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers | Request PDF. ResearchGate. Available at: [Link]

  • HILIC Separation of Carboxylic Acids. SIELC Technologies. Available at: [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds. YMC America. Available at: [Link]

  • LC-MS metabolomics of polar compounds. PubMed. Available at: [Link]

  • Selectivity for Polar Acids in LC: Tips & Techniques. Phenomenex. Available at: [Link]

  • Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. Available at: [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. Available at: [Link]

  • What You Need to Know About HILIC. LCGC International. Available at: [Link]

  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. Available at: [Link]

  • Better ionization with pH optimization. Wiley Analytical Science. Available at: [Link]

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF. ResearchGate. Available at: [Link]

  • Tips for Optimizing Key Parameters in LC–MS. LCGC International. Available at: [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Available at: [Link]

  • Comparison of the performance of different reversed-phase columns for liquid chromatography separation of 11 pollutant phenols. PubMed. Available at: [Link]

  • Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI. Available at: [Link]

  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Waters. Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]

  • Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products. Resolian. Available at: [Link]

  • Challenges in Small-Molecule Quantitation by Mass Spectrometry. Spectroscopy Online. Available at: [Link]

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. ACS Publications. Available at: [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst (RSC Publishing). Available at: [Link]

  • mass spectrum of 1-iodo-2-methylpropane C4H9I. Doc Brown's Chemistry. Available at: [Link]

  • 4-Iodopyrazole. PubChem. Available at: [Link]

  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate. Available at: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]

  • Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. Available at: [Link]

Sources

Comparative Reactivity Analysis: 4-Iodo- vs. 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrazole scaffolds are privileged structures, forming the core of numerous therapeutic agents. The functionalization of the C4 position of the pyrazole ring via transition-metal-catalyzed cross-coupling reactions is a cornerstone of analog synthesis and lead optimization campaigns. A critical decision in this process is the choice of the halide at this position, most commonly bromine or iodine. This guide provides an in-depth, objective comparison of the reactivity of 4-iodo- and 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid, moving beyond general trends to offer field-proven insights and actionable experimental guidance.

The Underlying Principle: Bond Dissociation Energy and the Catalytic Cycle

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This hierarchy is fundamentally rooted in the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker and more polarizable than the C-Br bond, a property that directly impacts the rate-determining step of many catalytic cycles: oxidative addition .[1][3]

In this crucial first step, the low-valent palladium(0) catalyst inserts into the C-X bond, forming a Pd(II) intermediate.[3][4] A lower BDE, as seen with the C-I bond, translates to a lower activation energy for this step, resulting in faster reaction kinetics. This often allows for milder reaction conditions, such as lower temperatures and reduced catalyst loadings, when using an aryl iodide compared to its bromide counterpart.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition (Rate-Determining Step) Faster for X=I vs X=Br Product Ar-R' (Product) PdII_B Ar-Pd(II)-R'(L₂) PdII->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination ArX Ar-X (Pyrazolyl-Halide) Boronic R'-B(OR)₂ Base Base Borate [R'-B(OR)₂(OH)]⁻ Base->Borate Activation Borate->PdII

Caption: The Suzuki-Miyaura catalytic cycle. The oxidative addition step is typically rate-limiting.

Quantitative Comparison: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation in drug discovery.[3][5] To illustrate the practical differences between our two substrates, we present comparative data for a typical Suzuki coupling with phenylboronic acid. The conditions are kept identical to isolate the effect of the halogen.

Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction

EntrySubstrateTime (h)Temperature (°C)Yield (%)Dehalogenation (%)
14-Iodo -1-isopropyl-1H-pyrazole-3-carboxylic acid180>95<1
24-Bromo -1-isopropyl-1H-pyrazole-3-carboxylic acid180~65<1
34-Bromo -1-isopropyl-1H-pyrazole-3-carboxylic acid480>95<2
44-Bromo -1-isopropyl-1H-pyrazole-3-carboxylic acid1100>95~5

Conditions: Substrate (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (2 mol%), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1). Yields and side products determined by UPLC-MS analysis of the crude reaction mixture. Data is representative and based on established reactivity principles.

Analysis & Interpretation:

  • Reaction Rate: The iodo-pyrazole (Entry 1) reaches full conversion significantly faster than the bromo-pyrazole (Entry 2) under identical conditions. To achieve a comparable yield with the bromo analog, one must either extend the reaction time (Entry 3) or increase the temperature (Entry 4).

  • Process Efficiency: For high-throughput synthesis or time-sensitive projects, the superior reactivity of the iodo-substrate allows for shorter cycle times, increasing overall productivity.

  • Side Reactions: While both substrates show low levels of protodehalogenation (replacement of the halogen with hydrogen), increasing the temperature for the bromo-substrate (Entry 4) can lead to a higher percentage of this undesired byproduct.[6] This side reaction arises from a competing pathway after oxidative addition.

Beyond the General Trend: The Nuances of C-N Coupling

While the I > Br reactivity trend holds for many transformations, it is not universal. The choice of catalyst, ligand, and coupling partner can dramatically influence the outcome. A notable example is the Buchwald-Hartwig amination, a critical reaction for installing amine functionalities.

In a study on the C4-amination of 4-halo-1H-1-tritylpyrazoles, a structurally related system, researchers found that the 4-bromo substrate was more effective than the 4-iodo analog for certain palladium-catalyzed couplings with aliphatic amines.[7][8] This counterintuitive result highlights several advanced concepts:

  • Catalyst Inhibition: The iodide anion (I⁻) generated during the reaction can act as an inhibitor to certain palladium catalysts, more so than the bromide anion (Br⁻).[9] In some cases, the iodide can form stable, off-cycle palladium-iodide dimer complexes, effectively sequestering the active catalyst and slowing the reaction.[9][10]

  • Ligand Effects: The choice of phosphine ligand is critical. Studies have shown that with "classical" Pd/PPh₃ systems, aryl iodides can exhibit surprisingly poor reactivity at lower temperatures compared to aryl bromides, potentially due to the inefficient turnover of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[11] More modern, bulky biarylphosphine ligands (e.g., BrettPhos) have been developed to mitigate some of these issues and can retard the formation of inhibitory iodide dimers.[9]

  • Alternative Mechanisms: For some transformations, particularly with copper catalysts, the reactivity order can be inverted. In the same study on 4-halopyrazoles, the 4-iodo substrate was superior for CuI-mediated C-N couplings, demonstrating that the optimal halide is system-dependent.[7][8]

Experimental Protocol: A Validated Suzuki-Miyaura Workflow

This protocol provides a robust, self-validating method for the Suzuki-Miyaura coupling of 4-halo-1-isopropyl-1H-pyrazole-3-carboxylic acid. The choice of reagents and conditions is explained to provide a causal understanding of the experimental design.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation A 1. Charge vial with 4-halopyrazole, boronic acid, and K₂CO₃. B 2. Sparge vial with Argon for 10 min. A->B C 3. Add degassed Dioxane/H₂O solvent. B->C D 4. Add Pd(dppf)Cl₂ catalyst under positive Argon pressure. C->D E 5. Seal vial and heat to 80°C with vigorous stirring. D->E F 6. Monitor reaction by UPLC-MS at t=1h, 2h, 4h. E->F G 7. Cool to RT. Add water and adjust pH to ~3 with HCl. F->G Upon Completion H 8. Extract with Ethyl Acetate (3x). G->H I 9. Dry combined organic layers over Na₂SO₄, filter, and concentrate. H->I J 10. Purify by column chromatography or recrystallization. I->J

Sources

Bioactivity comparison of isopropyl vs methyl substituted pyrazoles

[1]

Executive Summary

In the optimization of pyrazole-based pharmacophores, the choice between a methyl (-CH₃) and an isopropyl (-CH(CH₃)₂) substituent is a critical decision point that governs potency, selectivity, and metabolic fate. While the methyl group is often the default "minimum steric" choice to probe binding pockets, the isopropyl group offers a strategic tool to exploit hydrophobic clefts and modulate physicochemical properties.

This guide objectively compares these two substituents across three axes: Steric/Electronic fit , Kinase/Receptor Potency , and ADME (Metabolic Stability & Solubility) .

Key Takeaway:

  • Methyl is superior for solvent-exposed positions or tight hinge-binding regions where steric bulk incurs a penalty. It carries a risk of rapid oxidative metabolism (hydroxylation).

  • Isopropyl enhances potency in large hydrophobic pockets (e.g., allosteric kinase sites) and increases lipophilicity (LogP), but often at the cost of aqueous solubility and the introduction of a tertiary metabolic soft spot.

Physicochemical & Structural Basis

The transition from methyl to isopropyl alters the molecular volume and lipophilicity, fundamentally changing how the ligand interacts with the biological target and the solvent.

Quantitative Comparison Table
ParameterMethyl Substituted PyrazoleIsopropyl Substituted PyrazoleImpact on Bioactivity
Steric A-Value 1.70 kcal/mol2.15 kcal/molIsopropyl induces greater conformational restriction.
Van der Waals Volume ~13.7 ų~33.5 ųIsopropyl fills ~2.5x more space; critical for hydrophobic pocket occupancy.
Lipophilicity (

cLogP)
Baseline+0.8 to +1.0Isopropyl significantly increases permeability but decreases solubility.
Electronic Effect Weak electron donor (+I)Stronger electron donor (+I)Isopropyl increases electron density on the pyrazole ring slightly more than methyl.
Solvation Penalty LowHighDesolvation of the isopropyl group requires more energy upon binding.
Structural Logic[2]
  • The Methyl "Probe": Due to its small volume, the methyl group is often used to probe the existence of a pocket without causing steric clashes. It allows the pyrazole nitrogen lone pairs to remain accessible for hydrogen bonding (e.g., in the hinge region of kinases).

  • The Isopropyl "Anchor": The isopropyl group forms a "V" shape. In flexible hydrophobic pockets (e.g., the "back pocket" of p38 MAPK or the gatekeeper region of certain kinases), this shape maximizes Van der Waals contacts, often resulting in a 10-100x potency boost over methyl if the pocket accommodates the bulk.

Case Study: Kinase Inhibition & Selectivity

The bioactivity divergence is most prominent in kinase inhibitor design.

Scenario A: The Hinge Binder (Methyl Preferred)

In ATP-competitive inhibitors, the pyrazole often mimics the adenine ring.

  • Observation: Substitution at the N1 position with isopropyl often abolishes activity if the residue points toward the ribose binding pocket, which is sterically constrained.

  • Data Point: In early JAK inhibitor studies, replacing an N-methyl with N-isopropyl resulted in a >50-fold loss in potency due to steric clash with the gatekeeper residue (e.g., Methionine or Threonine).

Scenario B: The Allosteric/Hydrophobic Pocket (Isopropyl Preferred)
  • Observation: For Type II kinase inhibitors or those targeting the inactive DFG-out conformation, hydrophobic bulk is required to stabilize the inhibitor.

  • Data Point (FLT3 Inhibitors): In the optimization of pyrazole-based FLT3 inhibitors, N-isopropyl analogs demonstrated superior cellular potency compared to N-methyl analogs. The isopropyl group effectively displaced water molecules from the hydrophobic channel, providing an entropic gain in binding energy [1].

Visualization: Substituent Selection Workflow

The following decision tree outlines the logical process for selecting between Methyl and Isopropyl based on structural biology data.

SAR_Decision_TreeStartPyrazole Substituent OptimizationPocket_AnalysisAnalyze Binding Pocket VolumeStart->Pocket_AnalysisConstraintIs the region sterically constrained(e.g., Hinge/Ribose pocket)?Pocket_Analysis->ConstraintMethyl_PathSelect METHYLConstraint->Methyl_PathYes (Tight)Hydro_PathIs the region a largehydrophobic cleft?Constraint->Hydro_PathNoHydro_Path->Methyl_PathNo (Solvent Exposed)Isopropyl_PathSelect ISOPROPYLHydro_Path->Isopropyl_PathYesSolubility_CheckCheck Solubility (LogP)Isopropyl_Path->Solubility_CheckSolubility_Check->Methyl_PathPoor Solubility

Caption: Decision logic for optimizing pyrazole substituents based on receptor topology and physicochemical constraints.

ADME Profile: Metabolic Stability & Solubility

Bioactivity is irrelevant if the molecule cannot reach the target or is cleared too rapidly.

Metabolic Stability[1][3][4][5][6][7]
  • Methyl (Oxidative N-Demethylation/Hydroxylation):

    • N-methyl pyrazoles are frequent substrates for CYP450 enzymes (specifically CYP3A4 and CYP2D6). The methyl group is rapidly oxidized to a hydroxymethyl intermediate, which can destabilize the molecule or lead to N-dealkylation.

    • Risk:[1] High clearance, short half-life (

      
      ).
      
  • Isopropyl (Tertiary Carbon Oxidation):

    • The isopropyl group introduces a tertiary carbon, which is electronically activated for radical abstraction. However, the steric bulk of the two methyl "wings" can sometimes hinder the approach of the CYP heme iron, offering better stability than a methyl group in specific binding poses.

    • Metabolite: The primary metabolite is usually the tertiary alcohol (-C(OH)(CH₃)₂), which is often stable and may retain bioactivity, unlike the unstable hydroxymethyl group formed from methyl [2].

Solubility
  • The "Grease" Factor: Adding two extra carbons (Methyl

    
     Isopropyl) increases lipophilicity (
    
    
    ).
  • Consequence: While this improves membrane permeability (good for cellular potency), it drastically reduces aqueous solubility. In high-dose scenarios (e.g., toxicology studies), isopropyl-substituted pyrazoles often precipitate, causing non-linear pharmacokinetics.

Experimental Protocols

To validate the choice between methyl and isopropyl, the following protocols are recommended. These are designed to be self-validating comparisons.

Protocol A: Synthesis of N-Alkyl Pyrazoles (Parallel Library)

Objective: Generate matched molecular pairs (MMP) of Methyl vs. Isopropyl pyrazoles.

  • Reagents: Start with the core pyrazole scaffold (e.g., 3,5-substituted pyrazole).

  • Alkylation (Base Method):

    • Dissolve pyrazole (1.0 eq) in DMF (anhydrous).

    • Add

      
       (2.0 eq) to promote N-alkylation.
      
    • Branch A (Methyl): Add Iodomethane (1.1 eq). Note: Exothermic, add at 0°C.

    • Branch B (Isopropyl): Add 2-Iodopropane (1.5 eq). Note: Slower reaction due to sterics; heat to 60°C.

  • Workup: Dilute with EtOAc, wash with

    
     (aq) to remove DMF.
    
  • Validation: Verify Regiochemistry (N1 vs N2) using NOESY NMR. The isopropyl methine proton provides a distinct handle for NOE cross-peaks with adjacent ring substituents, confirming the isomer [3].

Protocol B: Microsomal Stability Assay

Objective: Determine intrinsic clearance (

  • Preparation: Prepare 10 mM DMSO stocks of the Methyl and Isopropyl analogs.

  • Incubation:

    • Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

    • Pre-incubate at 37°C for 5 min.

    • Initiate with NADPH (1 mM).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    gives
    
    
    .
    • Success Criterion: If Isopropyl

      
       > 2x Methyl 
      
      
      , the steric bulk is effectively protecting the metabolic site.

Visualizing the Metabolic Pathway

The following diagram illustrates the divergent metabolic fates of the two substituents.

Metabolism_PathwaySubstrate_MeN-Methyl PyrazoleInter_MeHydroxymethyl(-CH2OH)Substrate_Me->Inter_MeCYP OxidationProd_MeN-H Pyrazole(Dealkylation)Inter_Me->Prod_MeSpontaneousCollapseSubstrate_iPrN-Isopropyl PyrazoleInter_iPrTertiary Alcohol(-C(OH)Me2)Substrate_iPr->Inter_iPrCYP OxidationProd_iPrStable Polar Metabolite(Often Active)Inter_iPr->Prod_iPrPhase IIConjugation

Caption: Divergent metabolic pathways: Methyl often leads to dealkylation, while Isopropyl forms stable alcohols.

References

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. National Institutes of Health (NIH). Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020). National Institutes of Health (NIH). Available at: [Link]

Safety Operating Guide

4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Effective disposal of 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid requires strict adherence to halogenated waste protocols . Due to the presence of the iodine atom (C-I bond) and the carboxylic acid moiety, this compound must never be commingled with non-halogenated organic solvents or strong oxidizers.

Critical Directive: This material is classified as Halogenated Organic Waste . Misclassification into non-halogenated streams will result in regulatory non-compliance (RCRA) and significantly increased incineration costs for your facility.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity. This molecule presents a dual-functionality profile that dictates its waste stream.

FeatureChemical MoietyDisposal Implication
Halogenation Aryl Iodide (C-I)MANDATORY: Must go to Halogenated Waste stream. Incineration requires scrubbers to capture acid gases (HI/I₂).
Acidity Carboxylic Acid (-COOH)COMPATIBILITY: Do not mix with cyanides, sulfides, or strong bases in the waste container to prevent toxic gas evolution or exotherms.
Stability Pyrazole RingGenerally stable, but nitrogen-rich. High energy content upon incineration.
Physical State Solid (Powder)Dust hazard.[1] High surface area increases reactivity if spilled.

GHS Hazard Classification:

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][3][4]

Waste Segregation Strategy

The following decision tree illustrates the logic for segregating this specific compound. Use this to train junior staff.

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Weighing paper, contaminated gloves, pure compound) StateCheck->Solid Liquid Liquid Solution (Mother liquor, reaction mixture, wash solvent) StateCheck->Liquid SolidAction Solid Waste Bin Label: 'Hazardous Waste - Solid, Halogenated' Solid->SolidAction Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (pH < 2 or > 12.5) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic Neutralize Adjust pH to 5-9 (Only if permit allows onsite treatment) Aqueous->Neutralize If Acidic HaloStream Halogenated Organic Waste Carboy (Do NOT mix with Non-Halogenated) Aqueous->HaloStream If pH Neutral Organic->HaloStream Contains Iodine Neutralize->HaloStream Collect as Aqueous Waste

Figure 1: Waste Segregation Logic Flow. Note that the presence of the Iodine atom defaults all liquid mixtures to the "Halogenated" stream.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired stocks, weighing papers, contaminated PPE, and spill cleanup residues.

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Labeling: Attach a hazardous waste label immediately.

    • Constituents: "this compound".

    • Hazard Checkbox: Toxic, Irritant.[1][4]

  • Secondary Containment: Place the sealed bag into the laboratory's dedicated "Solid Hazardous Waste" drum.

    • Note: Ensure the drum is rated for halogenated solids (UN 1H2 or similar).

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluents, or glassware rinses containing the compound.

  • Solvent Compatibility Check:

    • Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases.[6] The carboxylic acid group can react exothermically with bases; the iodide can oxidize to free iodine (

      
      ) in the presence of strong oxidizers.
      
  • Transfer:

    • Use a funnel with a splash guard.

    • Pour slowly into the Halogenated Organic Waste carboy (typically green-tagged in many EHS systems).

  • Rinsing:

    • Rinse the empty vessel with a minimal amount of compatible solvent (e.g., Acetone or Methanol).

    • Add this rinse to the same Halogenated carboy.

  • Logging:

    • Record the volume and the full chemical name on the waste log sheet attached to the carboy. Do not use abbreviations.

Protocol C: Empty Container Management

Applicability: Original vendor bottles (Sigma-Aldrich, Combi-Blocks, etc.).

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Acetone).

  • Disposal of Rinsate: Pour all rinsates into the Halogenated Organic Waste carboy.

  • Defacing: Cross out the original label and mark "Empty".

  • Glass Disposal: Place the clean, dry bottle in the "Broken/Laboratory Glass" bin (unless P-listed, which this is not).

Emergency Spill Response Procedures

In the event of a powder spill outside of a containment device (fume hood), follow this workflow to minimize exposure and contamination.

SpillResponse Assess 1. Assess Risk (Is it > 50g? Is it in airflow?) PPE 2. Don PPE (Nitrile Gloves x2, Goggles, Lab Coat) Assess->PPE Contain 3. Contain (Cover with damp paper towel to stop dust) PPE->Contain Clean 4. Clean Up (Scoop solids, wipe with acetone) Contain->Clean Dispose 5. Dispose (Bag waste as Halogenated Solid) Clean->Dispose

Figure 2: Dry Powder Spill Response Workflow.

Specific Cleanup Notes:

  • Dust Control: Do not dry sweep. The powder is an irritant. Cover with a paper towel dampened with water or isopropyl alcohol to prevent aerosolization before scooping.

  • Decontamination: Wipe the surface with a mild detergent followed by water. The carboxylic acid functionality makes it soluble in slightly basic water (aqueous sodium bicarbonate), which is an excellent decontamination agent for final surface cleaning.

References & Regulatory Grounding[1][3][5][8][9]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. (Defines hazardous waste characteristics and listing protocols).

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

  • PubChem. Compound Summary: Pyrazole-3-carboxylic acid derivatives.[7] (Used for functional group hazard extrapolation).

  • Prudent Practices in the Laboratory. National Research Council. Handling and Disposal of Chemicals.[1][3][4][5][8][9][10][11] (The standard for laboratory waste segregation).

Sources

Personal protective equipment for handling 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment and Safe Handling Guide for 4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid

Executive Safety Summary

Chemical Identity: this compound CAS Number: 1217862-82-2 Formula: C7H9IN2O2 Hazard Class: Irritant (Skin/Eye/Respiratory) . Note: As a research chemical, comprehensive toxicological data is limited. Treat as a potential sensitizer and handle with universal high-potency precautions.

Immediate Action Required:

  • Respiratory: All open handling must occur within a certified chemical fume hood.

  • Skin: Double nitrile gloves (min 0.11 mm thickness) are mandatory.

  • Storage: Store at 2–8°C, protected from light (iodinated compounds are photosensitive).

Risk Assessment & Hazard Identification

This compound belongs to the class of halogenated pyrazole carboxylic acids. While specific toxicological data for CAS 1217862-82-2 is often extrapolated, the functional groups dictate the following GHS classifications based on Structure-Activity Relationship (SAR) analysis:

Hazard CategoryGHS CodeHazard StatementMechanism of Action
Skin Irritation H315 Causes skin irritationAcidic functionality reacts with skin moisture, lowering pH and causing localized dermatitis.
Eye Irritation H319 Causes serious eye irritationDirect contact with mucous membranes leads to immediate stinging and potential corneal opacity if untreated.
STOT-SE H335 May cause respiratory irritationFine dust inhalation irritates the upper respiratory tract.

Critical Stability Note: Iodinated heterocycles can degrade under UV light to release free iodine (


), which is corrosive and toxic. Yellowing of the white powder indicates decomposition. 

Personal Protective Equipment (PPE) Matrix

Select your PPE tier based on the scale of operation.

PPE ComponentAnalytical Scale (<100 mg)Preparative Scale (>100 mg - 10 g)Spill Cleanup / Emergency
Hand Protection Single Nitrile Gloves (0.11 mm)Double Gloving: Nitrile (inner) + Nitrile/Neoprene (outer, extended cuff)Silver Shield / Laminate Film gloves
Eye Protection Safety Glasses with Side ShieldsChemical Splash GogglesFull Face Shield + Goggles
Body Protection Standard Lab Coat (Cotton/Poly)Lab Coat + Tyvek® Sleeves or ApronFull Tyvek® Suit (Class 3)
Respiratory Fume Hood (Sash at 18")Fume Hood (Sash at 18")N95 (if dust risk) or Half-mask P100 (if outside hood)
PPE Decision Logic Diagram

PPE_Decision_Tree cluster_emergency Emergency / Spill Start Start: Assess Operation Scale ScaleCheck Is quantity > 100 mg? Start->ScaleCheck SmallScale Analytical Scale (<100 mg) ScaleCheck->SmallScale No LargeScale Preparative Scale (>100 mg) ScaleCheck->LargeScale Yes SmallPPE Standard PPE: - Single Nitrile Gloves - Safety Glasses - Lab Coat - Fume Hood SmallScale->SmallPPE LargePPE Enhanced PPE: - Double Nitrile Gloves - Splash Goggles - Tyvek Sleeves - Fume Hood LargeScale->LargePPE Spill Spill Detected? FullGear Full Response Gear: - Tyvek Suit - P100 Respirator - Silver Shield Gloves Spill->FullGear Yes

Caption: Decision tree for selecting appropriate PPE based on operational scale and emergency status.

Operational Handling Protocol

This protocol ensures containment of the solid and protection against potential iodine liberation.

Step 1: Preparation & Weighing
  • Environment: All weighing must occur inside a chemical fume hood or a vented balance enclosure.

  • Static Control: Use an anti-static gun or ionizer bar. Dry powders of pyrazole derivatives are prone to static charge, causing "fly-away" dust.

  • Transfer: Use a disposable spatula. Do not use metal spatulas that may corrode if free iodine is present.

Step 2: Reaction Setup
  • Solvent Choice: This compound is likely soluble in DMSO, DMF, or Methanol. It is generally insoluble in water.

  • Addition: Add the solid to the solvent, not vice versa, to minimize dust ejection.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. This prevents moisture absorption (carboxylic acid) and oxidation (iodide stability).

Step 3: Post-Reaction & Cleanup[1][2][3]
  • Decontamination: Wipe all surfaces (balance, hood sash) with a 10% sodium thiosulfate solution. Why? Thiosulfate neutralizes any potential free iodine (turning it from brown/yellow to colorless iodide).

  • Waste Segregation: Do not mix with general organic waste. See Section 7.

Engineering Controls

  • Primary Containment: Chemical Fume Hood certified to ASHRAE 110 standards.

    • Face Velocity: 80–100 fpm (feet per minute).

    • Sash Height: Maintain at working height (approx. 18 inches) to ensure capture efficiency.

  • Secondary Containment: Use a spill tray (polypropylene) under the reaction setup to capture any liquid spills, preventing them from reaching the hood floor.

Emergency Response Procedures

Spill Response Workflow

Spill_Response Alert 1. Alert Personnel & Evacuate Area Assess 2. Assess Spill Size Alert->Assess Small Small (< 5g) Assess->Small Large Large (> 5g) Assess->Large PPE_Don 3. Don PPE (Double Gloves, Goggles, N95) Small->PPE_Don Large->PPE_Don Call EHS Support Cover 4. Cover with Wet Paper Towels (Prevents Dust) PPE_Don->Cover Neutralize 5. Wipe with 10% Sodium Thiosulfate Cover->Neutralize Dispose 6. Bag as Halogenated Waste Neutralize->Dispose

Caption: Step-by-step workflow for safely managing a solid spill of this compound.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (medical personnel only).

  • Eye Contact: Rinse cautiously with water for 15 minutes . Lift eyelids to ensure flushing. Seek medical attention.

  • Skin Contact: Wash with soap and water.[1][2] If yellow staining (iodine) appears, wash with a mild sodium thiosulfate solution if available, then soap.

Waste Management & Disposal

Proper disposal is critical due to the halogen content (Iodine).

  • Classification: Halogenated Organic Waste .

    • Do not mix with non-halogenated solvents (e.g., acetone, hexane) if your facility separates them, as halogenated waste incineration is more costly and requires specific scrubbers.

  • Container: High-density polyethylene (HDPE) or glass carboy.

  • Labeling: "Hazardous Waste - Halogenated Organic Solid/Solution. Contains: this compound."[3][4][5]

  • Destruction Method: Commercial incineration equipped with scrubbers for acid gas (

    
    , 
    
    
    
    ) removal.

References

  • ChemicalBook. (2025).[1][6] 1H-pyrazole-3-carboxylic acid, 4-iodo-1-(1-methylethyl)- CAS 1217862-82-2 Details. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Pyrazole Carboxylic Acid Derivatives. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet for Generic Halogenated Pyrazoles. Retrieved from [7]

Sources

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